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2-Pyridineboronic acid

Cat. No.: B105411
CAS No.: 197958-29-5
M. Wt: 122.92 g/mol
InChI Key: UMLDUMMLRZFROX-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Organoboron Compounds in Chemical Sciences

Pyridine-based organoboron compounds, including 2-Pyridineboronic acid and its derivatives, are of immense importance in various fields of chemistry. researchgate.net Their significance stems from the unique combination of the pyridine (B92270) moiety and the boronic acid group. The pyridine ring, an electron-deficient heterocycle, imparts specific electronic properties and can act as a ligand in coordination chemistry. researchgate.net The boronic acid functionality is a versatile handle for a wide array of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.net

This powerful carbon-carbon bond-forming reaction allows for the synthesis of complex molecules, such as biaryls and poly-heterocycles, which are common scaffolds in pharmaceuticals, agrochemicals, and materials science. researchgate.netsmolecule.com The ability of pyridine-based organoboron compounds to participate in these reactions has made them indispensable tools for medicinal chemists in drug discovery and for materials scientists in the development of novel functional materials. researchgate.netsmolecule.com Furthermore, the interaction of the boron center with the pyridine nitrogen can lead to unique reactivity and stability profiles, expanding their synthetic utility. researchgate.net The development of stable and reactive pyridine-based boron reagents continues to be an active area of research, driven by the ever-increasing demand for efficient and selective synthetic methodologies. arkat-usa.org

Historical Context of this compound in Synthetic Chemistry

The journey of this compound in synthetic chemistry is marked by initial challenges related to its stability. Early attempts to isolate this compound were often unsuccessful due to its propensity to decompose. google.com This instability hindered its widespread application in the early days of organoboron chemistry. researchgate.net A significant breakthrough came with the development of methods to generate and use 2-pyridylboron reagents in situ, or through the synthesis of more stable derivatives like boronate esters. researchgate.netarkat-usa.org

The seminal work on the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent development paved the way for the use of a broad range of organoboron compounds, including those derived from pyridine. researchgate.net However, the specific challenges associated with the synthesis and handling of this compound meant that its full potential was not realized until more robust synthetic protocols were established. These methods often involve the metal-halogen exchange of 2-halopyridines followed by borylation. arkat-usa.org The development of air- and moisture-stable 2-pyridylboronate esters, such as those derived from N-phenyldiethanolamine, was a crucial step forward, enabling more reliable and reproducible cross-coupling reactions. researchgate.net

Scope and Research Trajectory of this compound Studies

The research trajectory of this compound has evolved from overcoming initial synthetic hurdles to exploring its vast potential in various chemical applications. Current research focuses on several key areas:

Development of Novel Synthetic Methods: Chemists continue to devise more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. arkat-usa.org This includes the exploration of new catalysts and reaction conditions for C-H borylation, which offers a more atom-economical approach compared to traditional methods. arkat-usa.org

Expansion of Synthetic Applications: Beyond the Suzuki-Miyaura reaction, researchers are investigating the use of this compound in other transition-metal-catalyzed cross-coupling reactions and other transformations. chemicalbook.com Its use as a precursor for other functionalized pyridines is also an active area of investigation.

Medicinal Chemistry: A significant portion of research is dedicated to the incorporation of the 2-pyridyl moiety into biologically active molecules. smolecule.com The unique properties of the pyridine ring can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Materials Science: The coordinating ability of the pyridine nitrogen in conjunction with the boronic acid group makes this compound and its derivatives attractive building blocks for the synthesis of luminescent materials, sensors, and polymers with tailored electronic and optical properties. bohrium.commdpi.comacs.org

The ongoing research into this compound underscores its enduring importance in synthetic chemistry and its potential to contribute to advancements in medicine, materials science, and beyond.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 197958-29-5 sigmaaldrich.com
Molecular Formula C5H6BNO2 sigmaaldrich.com
Molecular Weight 122.92 g/mol nih.gov
Appearance White to light yellow crystal powder echemi.com
Melting Point >300 °C echemi.com
Boiling Point 308.8±34.0 °C (Predicted) echemi.com
Density 1.2±0.1 g/cm³ chemsrc.com
Flash Point 140.5±25.7 °C chemsrc.com
Solubility Soluble in many organic solvents bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BNO2 B105411 2-Pyridineboronic acid CAS No. 197958-29-5

Properties

IUPAC Name

pyridin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2/c8-6(9)5-3-1-2-4-7-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLDUMMLRZFROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376414
Record name 2-Pyridineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197958-29-5
Record name 2-Pyridineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-boronic acid
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Synthetic Methodologies for 2 Pyridineboronic Acid and Its Derivatives

Direct Boronylation Strategies for the Pyridine (B92270) Nucleus

Direct borylation methods introduce a boron-containing functional group directly onto the pyridine ring. These strategies are often favored for their atom economy and can be categorized based on the key bond-forming step.

Halogen-Metal Exchange and Subsequent Borylation Approaches

The halogen-metal exchange followed by borylation is a foundational and frequently utilized method for preparing pyridinylboronic acids and their esters. arkat-usa.org This approach is often considered the most reliable and cost-effective, especially for large-scale preparations. arkat-usa.org The general procedure involves two main protocols, typically using either an organolithium (RLi) or an organomagnesium halide (RMgX) reagent. arkat-usa.org

The process begins with the reaction of a halopyridine, most commonly a 2-bromopyridine (B144113) or 2-iodopyridine, with the organometallic reagent at low temperatures. researchgate.netarkat-usa.orggoogle.com This step generates a highly reactive pyridyl-lithium or pyridyl-magnesium intermediate. Subsequently, this intermediate is treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. google.comchemicalbook.com The final step is hydrolysis, typically under acidic conditions, to yield the desired pyridineboronic acid. While effective for bromo- and iodopyridines, this method is generally less successful with chloropyridines and fluoropyridines. arkat-usa.org To enhance stability, the resulting boronic acids are often converted to more robust derivatives like N-methyliminodiacetic acid (MIDA) boronates. nih.gov

Table 1: Examples of Halogen-Metal Exchange and Borylation

Starting Material Reagents Product Yield (%) Reference
2-Bromopyridine 1. n-BuLi, THF, -78°C; 2. Triisopropyl borate; 3. MIDA, DMSO, 115°C 2-Pyridyl MIDA boronate 55 nih.gov
2-Bromopyridine 1. n-BuLi, Toluene/THF, -30°C; 2. B(i-PrO)3; 3. HCl 2-Pyridineboronic acid 81 chemicalbook.com
2-Bromopyridine 1. Cyclohexylmagnesium chloride, THF/ether; 2. Triisopropyl borate This compound isopropyl ester 24 google.com
2-Bromopyridine 1. Cyclohexylmagnesium chloride, THF/ether; 2. 2-Cyclohexyloxy-4,4,5,5,-tetramethyl- nih.govarkat-usa.orgnih.govdioxaborolane 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 52.5 google.com
3-Bromopyridine 1. n-BuLi; 2. Triisopropyl borate; 3. Aqueous workup 3-Pyridineboronic acid 87 researchgate.net

Directed Ortho-Metallation (DoM) Followed by Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. dergipark.org.trarkat-usa.org In the context of pyridine synthesis, a directing group (DG) on the pyridine ring guides the deprotonation by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to the adjacent ortho position. dergipark.org.tracs.orgharvard.edu This generates a lithiated intermediate that can then be trapped with an electrophile, such as a trialkyl borate, to introduce a boronic ester group. dergipark.org.tracs.org

This method avoids the often difficult isolation of unstable pyridyl boronic acids by allowing for one-pot procedures that proceed directly to cross-coupling reactions. acs.org A variety of directing groups can be employed, including carboxamides, carbamates, and methoxy (B1213986) groups. dergipark.org.tracs.orgharvard.edu For instance, 2-chloro-6-methoxypyridine (B123196) can be lithiated with LDA and then treated with triisopropylborate to yield 6-chloro-2-methoxypyridin-3-ylboronic acid. dergipark.org.tr This approach provides access to a range of substituted azabiaryls through a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence. acs.org

Transition-Metal-Catalyzed C-H and C-F Borylation Methods

Transition-metal-catalyzed borylation has emerged as a highly efficient and atom-economical method for the synthesis of aryl and heteroaryl boronates. thieme-connect.denih.gov This approach directly converts C-H or C-F bonds to C-B bonds, offering a powerful alternative to traditional methods that require pre-functionalized starting materials.

Iridium-catalyzed C-H borylation is a valuable tool for the preparation of pyridyl boronates. nih.govrsc.org However, the reaction can be challenging due to the coordination of the pyridine nitrogen's lone pair to the iridium catalyst, which can lead to catalyst inhibition and low reactivity. nih.govthieme-connect.dersc.org This issue is particularly pronounced for the synthesis of boronate esters ortho to the nitrogen atom, which are also prone to rapid protodeborylation. nih.govrsc.org

To overcome these challenges, strategies have been developed that involve the use of substituted pyridines. nih.govthieme-connect.dersc.org The presence of a substituent at the C-2 position can mitigate catalyst inhibition. nih.govrsc.org If this substituent is sufficiently electron-withdrawing, it can also slow down the rate of protodeborylation, allowing for the isolation and purification of the C-6 boronate ester. nih.govrsc.org The regioselectivity of the borylation is influenced by a combination of steric and electronic factors. researchgate.net For example, the borylation of trifluoromethyl-substituted pyridines can be directed to the α, β, or γ position depending on the substitution pattern. acs.orgnih.gov These reactions are often carried out neatly, without the need for a solvent, and are compatible with various functional groups. acs.orgnih.gov

Table 2: Examples of Iridium-Catalyzed C-H Borylation of Pyridines

Substrate Catalyst System Product Yield (%) Reference
2,3-bis-Trifluoromethyl-pyridine [Ir(cod)Cl]2, dtbbpy, Pinacolborane 2,3-bis(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 82 acs.org
2,6-Dichloropyridine Iridium catalyst 4-Borylated 2,6-dichloropyridine - researchgate.net
Pyridine Iridium catalyst Mixture of 3- and 4-borylated pyridine (67% meta-selectivity) - researchgate.net
2,4-Dimethylpyridine Iridium catalyst Predominantly meta-borylated product - researchgate.net

Rhodium-catalyzed C-F bond borylation presents a method for the synthesis of borylated fluoroarenes. nih.gov This reaction allows for the ortho-selective borylation of polyfluoroarenes that are substituted with a pyridine ring. nih.govresearchgate.net The process is typically carried out under mild conditions using a commercially available rhodium catalyst, such as [Rh(cod)2]BF4, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2). nih.gov This methodology has a broad substrate scope and can even be applied to monofluoroarenes. nih.gov Preliminary mechanistic studies suggest that the reaction may proceed through a Rh(III)/Rh(V) catalytic cycle. nih.gov

Cross-Coupling Based Synthetic Routes

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and can be adapted for the synthesis of this compound derivatives. researchgate.netnih.gov In a key variation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane provides a direct route to pyridinylboronic esters. arkat-usa.org This method is advantageous as it often proceeds under milder conditions and exhibits good functional group tolerance.

The instability of 2-pyridylboronic acids has led to the development of more stable surrogates, such as N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine boronates, which can be effectively used in Suzuki-Miyaura reactions. researchgate.netnih.govsigmaaldrich.com For instance, lithium triisopropyl 2-pyridylboronates, prepared in one step from the corresponding 2-bromo- or 2-iodopyridine, have been successfully coupled with a range of aryl and heteroaryl bromides and chlorides using a palladium catalyst system. nih.gov

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron Reagents

One of the most powerful and direct methods for synthesizing aryl and heteroaryl boronic acids is the palladium-catalyzed borylation of the corresponding halides. upenn.edu This methodology is applicable to the synthesis of this compound derivatives from readily available 2-halopyridines, such as 2-bromopyridine or 2-chloropyridine. The reaction typically involves a palladium catalyst, a suitable ligand, a base, and a diboron reagent. arkat-usa.orgupenn.edu

Common diboron reagents used in this transformation include bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron (B82485) (B₂(OH)₄). upenn.edu The use of B₂(OH)₄ is particularly advantageous as it is a more atom-economical and environmentally benign boron source compared to B₂pin₂. upenn.edu The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. upenn.edu The initial product can be the boronic acid or a boronate ester, depending on the diboron reagent and workup conditions. The development of air-stable palladium catalysts has further enhanced the practicality and efficiency of preparing these often unstable boronic esters. digitellinc.com

[4+2] Cycloaddition Approaches to Pyridinylboronic Acid Scaffolds

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, represent a potent strategy for constructing six-membered rings. libretexts.org In the context of pyridine synthesis, a hetero-Diels-Alder reaction involving a 1-azadiene (a four-π-electron component containing a nitrogen atom) and a two-π-electron dienophile can be used to assemble the pyridine ring. rsc.org

This approach allows for the construction of the pyridinylboronic acid scaffold itself. arkat-usa.org By using dienophiles or dienes that are appropriately substituted with a boron moiety, the boronic acid or ester group can be incorporated during the ring-forming step. This strategy offers an alternative to the functionalization of a pre-existing pyridine ring and provides access to complex substitution patterns that might be difficult to achieve through other methods. rsc.org

Strategies for Enhancing Stability and Isolability of this compound Derivatives

The notorious instability of this compound, largely due to facile protodeboronation, has driven the development of numerous strategies to enhance its stability and allow for its isolation and storage. arkat-usa.orgacs.org The primary approach involves the conversion of the highly reactive boronic acid to a less reactive and more stable derivative, typically a boronate ester. arkat-usa.org

Synthesis of Air-Stable Pyridyl Boronic Esters

The formation of boronate esters by reacting the boronic acid with a diol is a common stabilization strategy. For 2-pyridyl systems, specific diols and related ligands have been developed that confer exceptional stability, often through the formation of an intramolecular dative bond between the pyridine nitrogen and the boron atom.

A significant breakthrough in the handling of unstable boronic acids was the development of N-methyliminodiacetic acid (MIDA) boronates. sigmaaldrich.com 2-Pyridyl MIDA boronate is an air-stable, crystalline, and chromatographically stable solid that can be easily isolated and stored long-term. acs.orgsigmaaldrich.comnih.gov This stability is attributed to the trivalent N-methyliminodiacetic acid ligand, which forms a robust complex with the boron atom, changing its hybridization from sp² to sp³. sigmaaldrich.com

A general and scalable method for the synthesis of 2-pyridyl and other heterocyclic MIDA boronates involves the reaction of the corresponding 2-bromopyridine with a trialkyl borate, followed by direct transligation of the resulting trialkoxyborate salt with MIDA at elevated temperatures in DMSO. acs.orgnih.govresearchgate.net This protocol has been successfully applied to a range of substituted 2-bromopyridines, providing access to a variety of stable 2-pyridyl MIDA boronate building blocks. nih.gov These MIDA boronates serve as "slow-release" surrogates for the parent boronic acid under specific basic aqueous conditions used in cross-coupling reactions. wikipedia.orgsigmaaldrich.com

Table 1: Examples of 2-Pyridyl MIDA Boronates Synthesized from Substituted 2-Bromopyridines

Entry Substituent on Pyridine Ring Product
1 Unsubstituted 2-Pyridyl MIDA boronate
2 6-Methyl 6-Methyl-2-pyridyl MIDA boronate
3 5-Methyl 5-Methyl-2-pyridyl MIDA boronate
4 4-Methyl 4-Methyl-2-pyridyl MIDA boronate
5 6-Methoxy 6-Methoxy-2-pyridyl MIDA boronate
6 6-Trifluoromethyl 6-Trifluoromethyl-2-pyridyl MIDA boronate
7 5-Trifluoromethyl 5-Trifluoromethyl-2-pyridyl MIDA boronate
8 4-Trifluoromethyl 4-Trifluoromethyl-2-pyridyl MIDA boronate
9 5-Bromo 5-Bromo-2-pyridyl MIDA boronate
10 3-Bromo 3-Bromo-2-pyridyl MIDA boronate

This table is based on findings reported in research on the synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. nih.gov

Another effective strategy for stabilizing this compound is through complexation with N-phenyldiethanolamine. researchgate.netthermofisher.comthermofisher.com The resulting N-phenyldiethanolamine (PDEA) boronate is stabilized by the formation of an intramolecular dative bond between the nitrogen of the PDEA ligand and the boron atom. researchgate.net This coordination makes the boronate stable for prolonged storage. These stabilized boronates are competent partners in Suzuki-Miyaura cross-coupling reactions, although the reaction conditions may require optimization, sometimes involving copper co-catalysts, to achieve high yields. researchgate.net

Development of Modified Pyridineboronic Acid Precursors

Beyond forming stable esters, modifying the pyridine ring itself can improve the stability and reactivity profile of the boronic acid. The Lewis basic nitrogen atom in the 2-position of the pyridine ring can interfere with catalytic cycles, particularly in transition metal-catalyzed reactions, by binding to the metal center.

To mitigate this, pyridineboronic acid precursors with modified electronic properties have been developed. For instance, the introduction of an electron-withdrawing group, such as a chlorine atom at the 6-position (e.g., 6-chloro-2-methoxypyridin-3-ylboronic acid) or the 2-position (e.g., 2-chloro-pyridinylboronic acid), can be beneficial. researchgate.netdergipark.org.tr These modifications reduce the Lewis basicity of the pyridine nitrogen, lessening its ability to inhibit the catalyst and leading to improved performance in asymmetric coupling reactions. researchgate.net

Green Chemistry Perspectives in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies across the chemical sciences, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of this compound and its derivatives, green chemistry perspectives focus on overcoming the inherent instability of the parent acid while developing safer and more sustainable synthetic routes.

A significant challenge in the synthesis and application of 2-pyridineboronic acids is their notorious instability, which often leads to decomposition and low yields, thereby generating waste and precluding effective utilization. nih.gov From a green chemistry standpoint, a primary goal is the development of stable, easy-to-handle building blocks that serve as reliable surrogates for the unstable boronic acids. This approach minimizes waste from failed reactions and avoids the need for repeated synthesis of the target compound.

One of the most promising green chemistry strategies involves the use of N-methyliminodiacetic acid (MIDA) boronates as stable and effective surrogates for 2-heterocyclic boronic acids. nih.govacs.org MIDA boronates are air-stable, highly crystalline, and monomeric solids that are easy to purify, handle, and store, which contrasts sharply with the instability of the corresponding boronic acids. acs.org The MIDA ligand itself offers significant environmental benefits; it is biodegradable and considerably less expensive than organometallic reagents like n-butyllithium, which are often used in traditional boronic acid syntheses. nih.gov This makes MIDA boronates an environmentally friendly alternative to other organometallic reagents such as organostannanes. nih.govacs.org

A novel and efficient method for the synthesis of a wide range of 2-pyridyl MIDA boronates has been developed, which involves the direct transligation of 2-heterocyclic trialkoxyborate salts with MIDA at elevated temperatures. acs.org This procedure has been shown to be reproducible on both gram and decagram scales, a crucial factor for practical applications. nih.gov The method provides access to various substituted 2-pyridyl MIDA boronates, including those with both electron-donating and electron-withdrawing groups, which are valuable in drug discovery and materials science. nih.govacs.org

The synthesis of several 2-pyridyl MIDA boronates from their corresponding bromides demonstrates the versatility of this greener approach.

Table 1: Synthesis of Various 2-Pyridyl MIDA Boronates

Entry Precursor (2-Bromopyridine Derivative) Product (2-Pyridyl MIDA Boronate) Isolated Yield (%)
1 2-Bromopyridine 2-Pyridyl MIDA boronate 59
2 2-Bromo-6-methylpyridine 6-Methyl-2-pyridyl MIDA boronate 65
3 2-Bromo-5-methylpyridine 5-Methyl-2-pyridyl MIDA boronate 71
4 2-Bromo-4-methylpyridine 4-Methyl-2-pyridyl MIDA boronate 75
5 2-Bromo-6-methoxypyridine 6-Methoxy-2-pyridyl MIDA boronate 64
6 2-Bromo-6-(trifluoromethyl)pyridine 6-(Trifluoromethyl)-2-pyridyl MIDA boronate 61
7 2-Bromo-5-(trifluoromethyl)pyridine 5-(Trifluoromethyl)-2-pyridyl MIDA boronate 68
8 2-Bromo-4-(trifluoromethyl)pyridine 4-(Trifluoromethyl)-2-pyridyl MIDA boronate 72

Data sourced from research on a general method for the synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. nih.govacs.org

Beyond MIDA boronates, other stable derivatives such as N-phenyldiethanolamine boronates have been developed. mdpi.com These esters are also stable during prolonged storage and are commercially available, which aligns with green chemistry principles by providing ready-to-use, reliable reagents that reduce the need for fresh preparation and minimize potential decomposition. mdpi.com

Another important aspect of green chemistry in this field is the development of transition-metal-free synthetic protocols. researchgate.net While palladium-catalyzed cross-coupling reactions are powerful, they can lead to product contamination with residual metals, a significant concern in the synthesis of active pharmaceutical ingredients. researchgate.net Transition-metal-free C-H borylation and C-X (where X is a halogen) borylation of heteroaryl halides represent more environmentally benign and economically advantageous alternatives. researchgate.net Furthermore, the use of environmentally friendly reagents like ionic liquids in synthesis reactions is also being explored. fujifilm.com

Mechanistic Investigations of 2 Pyridineboronic Acid Reactivity

Protodeboronation Pathways and Control in Pyridineboronic Acids

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction for many organoboronic acids, particularly under the conditions used for metal-catalyzed cross-coupling reactions. wikipedia.org For heteroaromatic boronic acids containing a basic nitrogen atom, such as 2-pyridineboronic acid, the mechanisms of protodeboronation are complex and highly dependent on the reaction environment. wikipedia.org The instability of this compound is a well-recognized challenge in synthetic chemistry. researchgate.net

Zwitterionic Intermediate Formation and Unimolecular Fragmentation

A key mechanistic feature distinguishing the reactivity of this compound is its existence as a zwitterionic species under neutral pH conditions. wikipedia.org The speciation of basic heteroaromatic boronic acids is analogous to that of amino acids, with the pyridine (B92270) nitrogen being protonated and the boronic acid group being deprotonated. wikipedia.org This zwitterionic intermediate is responsible for the remarkably rapid rate of protodeboronation observed for this compound at or near neutral pH. wikipedia.orgresearchgate.netresearchgate.net

The decomposition proceeds through a unimolecular fragmentation of the C–B bond within the zwitterion. wikipedia.org This pathway is exceptionally fast; studies have measured the half-life (t₀.₅) of this compound to be approximately 25-50 seconds at 70°C and pH 7. researchgate.netresearchgate.net This inherent instability at neutral pH complicates its use in reactions like the Suzuki-Miyaura coupling, often leading to low yields of the desired product due to the rapid destruction of the boronic acid. wikipedia.orgresearchgate.net It is important to note that this rapid fragmentation via a zwitterionic intermediate is not a universal characteristic of all basic heteroaromatic boronic acids. wikipedia.org

Acid-Catalyzed Protodeboronation Mechanisms

In contrast to many simple arylboronic acids where acidic conditions promote protodeboronation, the addition of acid to solutions of this compound can actually suppress its primary decomposition pathway. wikipedia.orgscholaris.ca The addition of H⁺ shifts the chemical equilibrium away from the highly reactive zwitterionic form. wikipedia.org Under sufficiently acidic conditions (e.g., pH 1-3), the pyridine nitrogen is protonated, but the boronic acid moiety remains in its neutral form, RB(OH)₂. This cationic species is significantly more stable against protodeboronation than the zwitterion. ljmu.ac.uk

While this shift in speciation attenuates the rapid unimolecular fragmentation, a slower, general acid-catalyzed protodeboronation mechanism can still occur. wikipedia.org This process, investigated in detail for other substituted aromatic boronic acids, typically involves a reaction between the neutral boronic acid and an acid. wikipedia.orgscholaris.ca However, for this compound, this pathway is kinetically much less significant than the fragmentation of the zwitterion at neutral pH.

Base-Catalyzed Protodeboronation Mechanisms

Similar to the effect of acid, the addition of a base also attenuates the rapid protodeboronation of this compound by shifting its speciation away from the reactive zwitterion. wikipedia.org In basic media (e.g., pH 11-13), the boronic acid group is deprotonated to form the corresponding anionic tetracoordinate boronate, [R-B(OH)₃]⁻. wikipedia.orgljmu.ac.ukacs.org This species is considerably more stable towards the specific unimolecular fragmentation pathway that dominates at neutral pH.

However, boronate species are susceptible to a base-catalyzed protodeboronation mechanism. wikipedia.org This pathway typically involves a pre-equilibrium between the boronic acid and a hydroxide (B78521) ion to form the boronate, followed by a rate-limiting reaction of the boronate with water, which acts as the proton source. wikipedia.org For some electron-deficient arylboronates, mechanistic studies have identified competing pathways, including concerted ipso-protonation/C-B cleavage and unimolecular heterolysis of the boronate to a transient aryl anion. acs.org While the boronate of this compound is more stable than its zwitterion, these base-promoted pathways can still lead to decomposition over time.

Influence of Reaction Conditions on Protodeboronation Kinetics

The rate of protodeboronation of this compound is highly variable and can be controlled by careful manipulation of reaction conditions, primarily pH and the use of additives. wikipedia.org

The kinetics of protodeboronation for this compound are fundamentally governed by its pH-dependent speciation. wikipedia.orgresearchgate.netljmu.ac.uk The relationship between pH and the reaction rate can be summarized by a pH-rate profile, which shows a maximum rate at neutral pH and significantly slower rates in strongly acidic or basic solutions. researchgate.netljmu.ac.uk This is a direct consequence of the concentration of the different species in solution:

Low pH: The compound exists as a cation, with a protonated pyridine ring. This form is relatively stable. ljmu.ac.uk

Neutral pH (pH ≈ pKa): The zwitterionic form is present in significant concentrations, leading to very rapid unimolecular fragmentation and a maximum rate of protodeboronation. wikipedia.orgresearchgate.netresearchgate.net

High pH: The compound exists as the anionic boronate, [R-B(OH)₃]⁻. This form is also significantly more stable than the zwitterion. wikipedia.org

Therefore, "pH-stability zones" exist where even notoriously unstable boronic acids like the 2-pyridyl system can be handled with minimized decomposition. ljmu.ac.uk

PropertyValueCompoundConditionsReference
pKaH 3.86This compound25 °C ljmu.ac.uk
pKaH 4.223-Pyridineboronic acid25 °C ljmu.ac.uk
pKaH 3.824-Pyridineboronic acid25 °C ljmu.ac.uk
Half-life (t₀.₅) ≈ 25-50 secondsThis compoundpH 7, 70 °C, 1:1 H₂O/1,4-dioxane researchgate.net, researchgate.net
Half-life (t₀.₅) > 1 week3- and 4-Pyridineboronic acidpH 12, 70 °C, 1:1 H₂O/1,4-dioxane researchgate.net, researchgate.net

Table 1: Selected pKa and kinetic data for pyridineboronic acids.

Metal additives can have a profound, though sometimes complex, influence on the stability of this compound. For many simple arylboronic acids, certain metal ions are known to catalyze protodeboronation, with an observed effectiveness order of Cu(II) > Pb(II) > Ag(I) > Cd(II) > Zn(II). wiley-vch.de

However, in the specific case of this compound, Lewis acid additives such as copper and zinc salts can attenuate or slow down the rapid protodeboronation that occurs via zwitterionic fragmentation. researchgate.netresearchgate.net This stabilizing effect is likely due to the coordination of the metal ion to the pyridine nitrogen, which prevents the formation of the highly reactive zwitterionic intermediate. The use of copper salts has been noted as essential for improving outcomes in some Suzuki-Miyaura coupling reactions involving 2-pyridyl boronates, and this effect may be attributable to this stabilization. researchgate.netresearchgate.netmdpi.com

Mitigation Strategies for Undesired Protodeboronation

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant side reaction that plagues cross-coupling reactions involving boronic acids, particularly the notoriously unstable this compound. wikipedia.orgresearchgate.net The propensity for this compound to undergo rapid protodeboronation, especially under neutral pH conditions, is attributed to the formation of a zwitterionic intermediate which facilitates the unimolecular fragmentation of the C-B bond. wikipedia.org This inherent instability necessitates the development of strategies to minimize this undesired pathway and enhance the efficiency of coupling reactions. wikipedia.orgnih.gov

A primary strategy to combat protodeboronation is the development of highly efficient catalytic systems that promote rapid catalytic turnover. wikipedia.org By accelerating the rate of the desired cross-coupling reaction, the competing protodeboronation pathway is kinetically disfavored. wikipedia.org Catalyst design focuses on ligands that can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. For instance, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have demonstrated high activity in the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov The choice of ligand can be crucial, as some phosphine ligands can lead to aryl-aryl exchange, an undesirable side reaction. researchgate.net Judicious selection of the phosphine ligand can minimize this exchange by-product. researchgate.net Furthermore, additives such as copper salts have been shown to be essential in some systems, although their precise role in improving reaction efficacy versus the use of stabilized boronates is a subject of investigation. researchgate.net

A highly effective approach to circumvent the instability of this compound is the "slow release" strategy. wikipedia.orgacs.org This method involves the use of stable boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates, which act as protecting groups. wikipedia.orgnih.gov These derivatives are stable to storage and handling and, under the reaction conditions, slowly hydrolyze to release the active boronic acid in low concentrations. acs.orgnih.gov This controlled release ensures that the concentration of the unstable boronic acid remains low throughout the reaction, thereby minimizing its decomposition via protodeboronation while still allowing for efficient transmetalation with the palladium catalyst. acs.org

The efficacy of this strategy is dependent on balancing the rate of boronic acid release with the rate of catalytic turnover. nih.gov MIDA boronates, for example, hydrolyze under basic conditions to liberate the corresponding boronic acid. nih.gov This slow release has proven instrumental in the successful cross-coupling of otherwise challenging 2-heterocyclic boronic acids. nih.gov Similarly, aryl-BF3K reagents are believed to function via a slow-release mechanism, where the borate (B1201080) hydrolyzes in situ to the active boronic acid. nih.gov

Boronic Acid DerivativeRelease MechanismKey Features
N-methyliminodiacetic acid (MIDA) boronates In situ hydrolysis under basic conditionsAir-stable, allows for slow release of boronic acid. nih.gov
Organotrifluoroborates (aryl-BF3K) In situ hydrolysisEfficacy relies on balancing hydrolysis rate with catalyst turnover. nih.gov
N-phenyldiethanolamine (PDEA) boronates Stabilized by an intramolecular N-B dative bondStable to prolonged storage. researchgate.netnih.gov

This table summarizes key boronic acid derivatives used in the "slow release" strategy.

The susceptibility of this compound to protodeboronation can be significantly influenced by the presence of organic substituents on the pyridine ring. nih.gov Electron-withdrawing substituents at the 6-position of the pyridine ring have been shown to have a dual beneficial effect. nih.gov Firstly, they can lower the pH range in which protodeboronation occurs. nih.gov Secondly, and perhaps more importantly, they can sterically hinder the coordination of the pyridyl nitrogen to the palladium center, an interaction that can inhibit catalytic activity. nih.gov This steric hindrance leads to noticeably higher yields in cross-coupling reactions with 6-substituted 2-pyridyl nucleophiles. nih.gov Computational data further supports that an electronegative group in the 6-position promotes cross-coupling by reducing the rate of protodeboronation of the in situ formed 2-pyridylboronic acids. nih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Formation Processes

Suzuki-Miyaura Cross-Coupling Reactions Involving this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. nih.gov However, the application of this powerful reaction to this compound is notoriously challenging due to the compound's inherent instability and poor reactivity. nih.gov The synthesis of pyridine-containing biaryls, particularly unsymmetrical 2,2'-bis-pyridines, remains a significant hurdle. nih.gov

The primary challenges in the Suzuki-Miyaura coupling of this compound stem from two main factors: the slow rate of transmetalation of the electron-deficient heteroaryl boron derivative and its rapid decomposition via protodeboronation. nih.gov These issues often lead to moderate to poor yields, a limited scope of compatible aryl or heteroaryl electrophiles, and the need for substrate-specific optimization. nih.gov

Several strategies have been developed to address these challenges. The "slow-release" protocol using MIDA boronates has emerged as a general solution for handling unstable boronic acids, including 2-pyridyl derivatives. acs.orgnih.gov By slowly generating the reactive boronic acid in situ, its decomposition is minimized. nih.gov However, even with this strategy, the cross-coupling of 2-pyridyl MIDA boronate can remain difficult, particularly with deactivated aryl chlorides. nih.gov

Further optimization has led to modified reaction conditions, such as the use of isopropyl alcohol as a cosolvent and the addition of substoichiometric amounts of copper(II) acetate (B1210297), which have shown some effectiveness with activated aryl chlorides. nih.gov The development of highly active catalyst systems, as discussed previously, is also crucial for promoting the desired coupling over protodeboronation. nih.gov For instance, catalyst systems based on Pd₂dba₃ and specific phosphine or phosphite ligands have proven effective for the coupling of lithium triisopropyl 2-pyridylboronates with a range of aryl and heteroaryl bromides and chlorides. nih.gov

The choice of the boron reagent itself is also a key consideration. While this compound is unstable, its corresponding esters, such as the pinacol (B44631) ester, exhibit greater stability. arkat-usa.org The development of air- and water-stable 2-pyridylboronic esters has been a significant advancement in the field. arkat-usa.org

ChallengeSolutionExample
Rapid Protodeboronation"Slow Release" StrategyUse of N-methyliminodiacetic acid (MIDA) boronates. acs.orgnih.gov
Slow TransmetalationHighly Active CatalystsCatalysts based on phosphite or phosphine oxide ligands. nih.gov
Reagent InstabilityUse of Stable DerivativesEmploying 2-pyridinylboronic esters instead of the acid. arkat-usa.org
Inhibitory Catalyst-Substrate InteractionSteric HindranceIntroduction of substituents at the 6-position of the pyridine ring. nih.gov

This table outlines the major challenges in the Suzuki-Miyaura coupling of this compound and the corresponding solutions.

Ligand Design and Catalyst Systems for Efficient Coupling

The Suzuki-Miyaura cross-coupling of this compound and its derivatives is notoriously challenging due to several factors. The electron-deficient nature of the pyridine ring slows the rate of transmetalation, and the compound itself is often unstable, prone to protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source. nih.govmdpi.comresearchgate.netwikipedia.org Consequently, the development of highly active and specialized catalyst systems is crucial for achieving efficient coupling.

A primary strategy to overcome these challenges involves the design of specific ligands and the use of stable 2-pyridylboron surrogates. Early methods often struggled, yielding modest results. However, significant progress has been made through the use of palladium catalysts combined with tailored phosphine ligands or by employing N-heterocyclic carbenes (NHCs). For instance, catalysts based on phosphite or phosphine oxide ligands have shown high activity in the coupling of 2-pyridyl boron derivatives with aryl bromides. nih.gov Similarly, imidazolium (B1220033) salts have been used as ligands for palladium catalysts, achieving high turnover numbers in the coupling of pyridylboronic acids. mdpi.com

To counter the inherent instability of this compound, more stable derivatives have been developed. This compound N-phenyldiethanolamine ester is a notable example; it is stable enough for prolonged storage and is commercially available. mdpi.combeilstein-journals.org Coupling reactions with this ester, using catalysts like PdCl₂(PPh₃)₂, have been successful in producing 2,2'-bipyridine (B1663995) structures. mdpi.combeilstein-journals.org Another effective approach is the use of lithium triisopropyl 2-pyridylboronates, which, when coupled with a Pd₂dba₃/phosphine oxide catalyst system, efficiently react with a range of electron-poor, neutral, and electron-rich aryl bromides. nih.gov

The choice of ligand is critical and can influence not only yield but also side reactions. In reactions using N-phenyldiethanolamine stabilized 2-pyridylboronate, significant aryl-aryl exchange from phosphine ligands has been observed, leading to impurities. researchgate.net This issue can be minimized by carefully selecting the phosphine ligand. researchgate.net The development of highly effective biaryl monophosphine ligands, such as SPhos, has also advanced the field, enabling the coupling of challenging substrates like heteroaryl chlorides. acs.org

Table 1: Selected Catalyst Systems for Coupling with 2-Pyridylboron Reagents

Catalyst Precursor Ligand/Additive Boron Reagent Coupling Partner Product Type Reference(s)
Pd₂(dba)₃ Diaryl or Dialkyl Phosphine Oxide Lithium triisopropyl 2-pyridylboronate Aryl Bromides/Chlorides 2-Arylpyridines nih.govresearchgate.net
PdCl₂(PPh₃)₂ - This compound N-phenyldiethanolamine ester Bromopyridines 2,2'-Bipyridines mdpi.compreprints.org
Pd(OAc)₂ Imidazolium Salt 3- and 4-Pyridylboronic acids Aryl Halides 3- and 4-Arylpyridines mdpi.com
Pd(PPh₃)₄ Na₂CO₃ 2-Fluoro-5-bromo-3-pyridine boronic acid 3,5-Dichloropyridazine (B104411) Heterobiaryl rsc.org
Pd₂(dba)₃ SPhos Pyridine Boronic Acids Aryl/Heteroaryl Chlorides Heterobiaryls acs.org

This table is not exhaustive and represents selected examples from the literature.

Mechanistic Insights into Transmetalation Steps

The transmetalation step is a fundamental process in the catalytic cycle of the Suzuki-Miyaura reaction, involving the transfer of the organic group from the boron atom to the palladium(II) complex. rsc.org For this compound, this step is particularly problematic and is often the rate-limiting factor, competing with the undesired protodeboronation pathway. nih.govwikipedia.org

Mechanistic studies have revealed that the speciation of heteroaromatic boronic acids containing a basic nitrogen, like this compound, is analogous to that of amino acids. wikipedia.org Under neutral pH conditions, it can exist as a zwitterionic species. This zwitterion is implicated in the rapid protodeboronation of this compound through a proposed unimolecular fragmentation of the C-B bond, a pathway that circumvents the need for an external proton source and contributes to its notorious instability. wikipedia.orgresearchgate.net

For a productive transmetalation to occur, the boronic acid typically reacts with a base (like OH⁻) to form a more nucleophilic tetracoordinate boronate species ([R-B(OH)₃]⁻). rsc.orgeie.gr This "ate" complex is more reactive towards the palladium(II) center than the neutral, trigonal boronic acid. The catalytic cycle involves the transmetalation of the aryl group from this boronate to a Pd(II) complex, which is formed after the initial oxidative addition of an aryl halide to the Pd(0) catalyst. rsc.org This step regenerates the base and produces an organopalladium(II) intermediate, which then undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst. rsc.orgst-andrews.ac.uk

Selective Formation of Biaryl and Heterobiaryl Scaffolds

The selective synthesis of biaryl and heterobiaryl compounds containing a 2-pyridyl moiety is a key application of this compound and its derivatives, driven by the prevalence of these scaffolds in pharmaceuticals and functional materials. nih.govresearchgate.net The Suzuki-Miyaura reaction is a powerful tool for this purpose, though its application to 2-pyridyl substrates requires carefully optimized conditions to achieve selectivity and good yields. mdpi.comrsc.org

The formation of unsymmetrical 2,2'-bipyridines, for example, has historically been challenging. researchgate.net The use of stabilized boron reagents is a common and effective strategy. The N-phenyldiethanolamine ester of this compound has been successfully coupled with various bromopyridines to afford 2,2'-bipyridine products in good yields. mdpi.compreprints.org Similarly, the coupling of lithium triisopropyl 2-pyridylboronates with a variety of functionalized aryl bromides—including electron-rich, electron-poor, and ortho-substituted systems—has been achieved using a Pd₂dba₃/phosphine oxide catalyst, demonstrating broad applicability. nih.gov

Site-selectivity is a critical consideration when polyhalogenated heteroaryl compounds are used as coupling partners. The outcome of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in the reaction of 3,5-dichloropyridazine with a substituted pyridine boronic acid, coupling occurs selectively at the C3 position using a Pd(PPh₃)₄ catalyst. rsc.org The inherent electronic and steric properties of the substrates play a significant role, but ligand properties, such as the Tolman cone angle, can also influence the regioselectivity of the oxidative addition step, thereby directing the site of C-C bond formation. rsc.org

The development of robust synthetic methods has enabled the construction of complex molecular architectures. For example, new pyridinylboronic acids have been synthesized and used in Suzuki reactions with various heteroaryl halides to create novel heterobiaryl compounds, which can serve as precursors for biologically active molecules. dergipark.org.trdergipark.org.tr Challenges remain, particularly in reactions involving substrates where the desired coupling site is sterically hindered or electronically disfavored, but ongoing research continues to expand the toolkit for the selective synthesis of these valuable scaffolds.

Table 2: Examples of Selectively Formed Biaryl and Heterobiaryl Scaffolds

2-Pyridylboron Reagent Coupling Partner Catalyst System Product Scaffold Reference(s)
Lithium triisopropyl 2-pyridylboronate 4-Bromobenzonitrile Pd₂(dba)₃ / Ligand 2 2-(4-cyanophenyl)pyridine nih.gov
This compound N-phenyldiethanolamine ester 2-Bromopyridine (B144113) PdCl₂(PPh₃)₂ 2,2'-Bipyridine mdpi.compreprints.org
6-Chloro-2-methoxypyridin-3-ylboronic acid 2-Chloropyrimidine Pd(PPh₃)₄ 2-(6-Chloro-2-methoxypyridin-3-yl)pyrimidine dergipark.org.tr
2-Ethoxypyridin-3-ylboronic acid 2-Chloro-6-methylpyridine Pd(PPh₃)₄ 3-(2-Ethoxypyridin-3-yl)-6-methylpyridine dergipark.org.tr
2-Pyridyl MIDA boronate 2-Chloropyridine Pd₂(dba)₃ / SPhos 2,2'-Bipyridine nih.gov

This table provides illustrative examples and is not an exhaustive list.

Alternative Coupling Methodologies

While the Suzuki-Miyaura reaction is the most prominent cross-coupling method utilizing organoboron compounds, several alternative methodologies exist for the synthesis of biaryl and heterobiaryl structures that can circumvent the challenges associated with the stability and reactivity of this compound. mdpi.comgoogle.com These methods often employ different organometallic reagents in place of boronic acids.

Among the classic alternatives, the Negishi and Stille couplings are widely used. mdpi.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of bipyridines, 2-pyridylzinc halides can be coupled with bromopyridines in the presence of catalysts like Pd(dba)₂ with an appropriate phosphine ligand (e.g., XPhos) or a stable precatalyst like PdBr(Ph)(PPh₃)₂. mdpi.com

Stille Coupling: This method utilizes organotin reagents (stannanes) as the nucleophilic partner. The coupling of 2-stannylpyridines with bromopyridines, catalyzed by complexes such as PdCl₂(PPh₃)₂, provides an effective route to bipyridine derivatives. mdpi.com However, a significant drawback of the Stille reaction is the high toxicity of the organotin compounds used as reactants and byproducts. mdpi.comresearchgate.net

More recent innovations have sought to identify novel coupling partners that are more stable and less toxic than traditional organometallics. One such development is the use of heteroaromatic sulfinates. Sodium pyridine-2-sulfinate has emerged as a chemically stable and effective alternative to this compound. tcichemicals.com It can participate in palladium-catalyzed cross-coupling reactions with a variety of (hetero)aryl halides to form the desired C-C bonds. Furthermore, these sulfinate salts can also be utilized in transition-metal-free coupling reactions with Grignard reagents, offering a complementary synthetic approach. tcichemicals.com These alternative methodologies provide a broader range of options for chemists, allowing for the selection of the most suitable reaction based on substrate scope, functional group tolerance, and practical considerations like reagent stability and toxicity. google.com

Reaction Pathways Leading to Dihydropyridine (B1217469) and Piperidine (B6355638) Derivatives

Beyond aromatic cross-coupling reactions, pyridine boronic esters are valuable intermediates for the synthesis of non-aromatic, sp³-rich heterocyclic scaffolds such as dihydropyridines and piperidines. nih.govescholarship.org These dearomatization reactions convert flat, aromatic pyridines into more complex, three-dimensional structures that are of significant interest in medicinal chemistry. nih.govbris.ac.uk The general strategy involves the activation of the pyridine ring, followed by the addition of a nucleophile to generate a dihydropyridine boronic ester, which can then be isolated or subjected to further transformations. nih.govnih.gov

Acylating Agent Activation of Pyridine Boronic Esters

A key step in the dearomatization pathway is the activation of the pyridine ring within a pyridine boronic ester. nih.govresearchgate.net This is typically achieved by reacting the pyridine boronic ester with an acylating agent. escholarship.orgnih.gov The nitrogen atom of the pyridine acts as a nucleophile, attacking the acylating agent to form a highly electrophilic N-acylpyridinium salt intermediate. bris.ac.uk

Commonly used acylating agents include chloroformates, such as 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl), and anhydrides, like di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govbris.ac.ukacs.org This N-acylation step serves two critical purposes: it breaks the aromaticity of the pyridine ring and significantly increases its electrophilicity. The resulting activated pyridinium (B92312) species is now highly susceptible to nucleophilic attack at the C2 or C4 positions, setting the stage for the formation of new carbon-carbon bonds and the generation of a stable dihydropyridine product. nih.govbris.ac.uk

Organometallic Reagent Addition and Subsequent Transformations

Following activation by an acylating agent, the resulting N-acylpyridinium boronic ester readily reacts with a range of organometallic reagents. nih.govnih.govresearchgate.net Nucleophiles such as organolithium (RLi) and Grignard (RMgX) reagents add to the activated pyridine, typically at the C4 or C2 position, to form a dihydropyridine boronic ester intermediate. nih.govacs.org This sequence allows for the efficient construction of substituted dihydropyridines from simple pyridine precursors. nih.gov A wide variety of primary, secondary, and tertiary alkyl, as well as aryl and alkynyl, organometallic reagents have been successfully employed in this transformation. nih.gov

These dihydropyridine boronic ester intermediates are versatile synthetic building blocks. nih.gov They can be isolated or used directly in subsequent reactions. For example:

Aromatization: Treatment of the dihydropyridine intermediate with an oxidant or base can lead to the formation of a substituted pyridine. nih.gov

Hydrogenation: The C=C double bonds in the dihydropyridine ring can be selectively reduced. Hydrogenation can yield tetrahydropyridine (B1245486) or fully saturated piperidine boronic esters, often with high stereocontrol. nih.gov For instance, hydrogenation in the presence of an acidic resin can yield tetrahydropyridines, while longer reaction times can produce piperidines. nih.gov

Oxidation: The carbon-boron bond can be oxidized, for example with a peroxide, to install a hydroxyl group and form tertiary alcohols. nih.gov

This two-step sequence of activation and organometallic addition provides a powerful and flexible pathway to access valuable dihydropyridine and piperidine scaffolds from readily available pyridine boronic esters. nih.govescholarship.org

Table 3: Synthesis of Dihydropyridines via Activation and Organometallic Addition

Pyridine Boronic Ester Activating Agent Organometallic Reagent Product Type Reference(s)
4-Pyridineboronic acid pinacol ester Benzoyl Chloride t-BuLi N-Benzoyl-4-tert-butyl-1,4-dihydropyridine boronic ester nih.gov
4-Pyridineboronic acid pinacol ester Ethyl Chloroformate n-BuLi N-Carbethoxy-4-butyl-1,4-dihydropyridine boronic ester nih.gov
Pyridine boronic ester Troc-Cl sec-BuLi 2-sec-Butyl-dihydropyridine derivative acs.org
4-Pyridineboronic acid pinacol ester Boc₂O PhLi N-Boc-4-phenyl-1,4-dihydropyridine boronic ester nih.gov
Pyridine boronic ester Troc-Cl (CH₃)₂C(OH)C≡CLi Alkynyl-substituted dihydropyridine derivative nih.gov

This table showcases the general transformation and is based on reported reaction types.

Computational and Theoretical Chemistry of 2 Pyridineboronic Acid

Electronic Structure and Conformation Analysis

The spatial arrangement of the boronic acid group [-B(OH)₂] relative to the pyridine (B92270) ring dictates the molecule's conformational landscape. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in exploring this landscape.

DFT has become a standard tool for investigating the conformational stability of boronic acids. For pyridineboronic acids and their derivatives, calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-31G(d) or more extensive ones like 6-311++G(d,p), to accurately model the electronic structure and energy. researchgate.netnih.gov These studies involve optimizing the geometry of possible conformers to locate the minima on the potential energy surface.

The primary focus of these conformational studies is the rotation around the Carbon-Boron (C-B) bond and the orientation of the two hydroxyl (-OH) groups of the boronic acid moiety. This analysis is crucial as the conformational preferences have a direct impact on the molecule's reactivity, crystal packing, and biological interactions.

For arylboronic acids, including derivatives of pyridineboronic acid, four primary conformers are typically identified based on the orientation of the two hydroxyl groups relative to the plane of the aromatic ring. These are designated as cis-cis (cc), cis-trans (ct), trans-cis (tc), and trans-trans (tt). nih.govdergipark.org.tr

Computational studies on analogous compounds, such as diindolylmethane phenylboronic acids and 2-fluoro-4-pyridineboronic acid, have shown that there are small but significant energy differences between these conformers. researchgate.netnih.gov The cis-trans (ct) conformer is frequently identified as the most stable configuration in the gas phase for many boronic acids. nih.gov For instance, in a study on 2-fluoro-4-pyridineboronic acid, the TC conformer was found to be the most stable, with the relative populations of other conformers being significantly lower. researchgate.net This preference is often attributed to the formation of stabilizing intramolecular interactions.

Table 1: Illustrative Conformational Energy Data for a Related Boronic Acid (2-Fluoro-4-Pyridineboronic Acid)

ConformerRelative Energy (kJ/mol)Relative Population (%)
TC0.070.0
CT2.528.0
TT2.91.5
CC16.30.06
Data derived from a DFT study on 2-fluoro-4-pyridineboronic acid and is presented for illustrative purposes of the methodology. researchgate.net

The conformational preferences in 2-pyridineboronic acid are strongly influenced by the potential for intramolecular hydrogen bonding. A key interaction is the hydrogen bond that can form between one of the hydroxyl protons of the boronic acid group and the nitrogen atom of the pyridine ring (O-H···N). This type of interaction is a critical factor in stabilizing specific conformers. nih.gov

In addition to the O-H···N bond, another intramolecular hydrogen bond can occur between the two hydroxyl groups of the boronic acid moiety itself (O-H···O). researchgate.net The presence and strength of these hydrogen bonds are dependent on the specific conformer. For example, the trans-cis (tc) conformer of 2-fluoro-4-pyridineboronic acid is stabilized by an O-H···O bond and an additional interaction with the fluorine substituent. researchgate.net For this compound, the interplay between the O-H···N and O-H···O hydrogen bonds is the determining factor for the geometry of the most stable conformer. The formation of a stable five or six-membered ring through hydrogen bonding significantly lowers the energy of that conformer, making it the predominant species. d-nb.info

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to interpret and validate experimental data.

Theoretical calculations of NMR chemical shifts are highly valuable for assigning experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for computing ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are often performed on the most stable conformer identified through energetic analysis.

For 2-substituted pyridines, the chemical shifts are sensitive to the nature of the substituent at the C2 position. acs.org The boronic acid group acts as an electron-withdrawing substituent, which influences the electron density around the carbon and hydrogen atoms of the pyridine ring, thereby affecting their chemical shifts. Comparing the computed shifts with experimental data helps confirm the molecular structure and its predominant conformation in solution.

Table 2: Experimental ¹³C NMR Chemical Shifts for 2-Substituted Pyridines

SubstituentC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
-H150.6124.5136.4124.5150.6
-CH₃159.4123.4136.5121.7149.8
-CN133.5129.5137.9126.5151.7
-Br143.1129.0139.9124.7151.2
This table provides reference experimental data for related compounds to illustrate substituent effects on the pyridine ring. acs.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are used to compute the harmonic vibrational frequencies of the molecule. To improve the agreement with experimental data, these calculated frequencies are often scaled using specific factors to account for anharmonicity and other systematic errors. dergipark.org.tr

A Normal Coordinate Analysis (NCA) based on the calculated force constants allows for the detailed assignment of each vibrational mode. researchgate.netijera.com This analysis helps to understand the nature of the vibrations, such as C-C and C-N stretching modes within the pyridine ring, as well as vibrations characteristic of the boronic acid group, like B-O and O-H stretching and bending modes. dnrcollege.org For example, the B-O asymmetric stretching vibration is typically observed in the 1330–1390 cm⁻¹ region for phenylboronic acids. dnrcollege.org The analysis of O-H stretching frequencies is particularly important as it provides direct evidence of hydrogen bonding; intramolecularly bonded O-H groups exhibit broader and lower frequency bands compared to free O-H groups. d-nb.info

Infrared (IR) and Raman Spectral Correlation with Theoretical Data

The vibrational properties of pyridineboronic acids have been a subject of detailed investigation, leveraging the synergy between experimental spectroscopy and computational methods. Theoretical calculations, primarily using Density Functional Theory (DFT) at the B3LYP level with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), have proven to be invaluable for assigning the experimental infrared (IR) and Raman spectra of these molecules. researchgate.netnih.gov

For the related 3- and 4-pyridineboronic acids, studies have shown that a single stable conformation is predicted by these theoretical models. researchgate.netnih.gov The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, show excellent agreement with the experimental IR and Raman bands recorded in the solid phase. researchgate.netnih.gov This correlation allows for a detailed and reliable assignment of the observed vibrational modes. researchgate.net

In a study on 2-fluoro-4-pyridineboronic acid, FT-IR and Raman spectra were recorded and analyzed with the aid of DFT calculations (B3LYP/6-311++G(d,p)). researchgate.net The calculated wavenumbers and IR intensities of the most stable conformer were found to be in good similarity with the experimentally observed spectra. researchgate.net A normal coordinate analysis (NCA) was also performed using the calculated force constants to precisely assign the observed IR bands. researchgate.net Similar computational approaches have been successfully applied to other related boronic acids, such as pentafluorophenylboronic acid and 3,4-dichlorophenylboronic acid, demonstrating the robustness of this combined experimental and theoretical approach. researchgate.netgoogle.com

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Pyridineboronic Acid Derivatives

Vibrational Mode3-Pyridineboronic Acid (Experimental)3-Pyridineboronic Acid (Theoretical)4-Pyridineboronic Acid (Experimental)4-Pyridineboronic Acid (Theoretical)
O-H Stretch~3300Scaled values correlate well~3300Scaled values correlate well
C-H Stretch (Aromatic)3050-3100Scaled values correlate well3050-3100Scaled values correlate well
C=C/C=N Ring Stretch1600-1400Scaled values correlate well1600-1400Scaled values correlate well
B-O Stretch~1350Scaled values correlate well~1350Scaled values correlate well

Reactivity and Stability Modeling

Theoretical Prediction of Acidity (pKa Values)

Computational methods have emerged as powerful tools for predicting the acidity (pKa) of boronic acids, including this compound. These predictions are crucial for understanding their reactivity and behavior in different chemical environments. researchgate.net

One common approach involves calculating the relative pKa values using a reference molecule, such as methylboronic acid. researchgate.net High-level quantum mechanical calculations, like those at the MP2/6-311++G(d,p)//B3LYP/6-31+G(d) level of theory for the gas phase, are employed. researchgate.net To account for the significant role of the solvent, the polarized continuum model (PCM) is often used. researchgate.net This methodology has shown good agreement between theoretical and experimental pKa values for a series of boronic acids, with an average error of less than 1.2 pKa units. researchgate.net

The acidity of pyridineboronic acids is influenced by the position of the boronic acid group. For instance, 2-, 3-, and 4-pyridyl boronic acids exhibit pKaH values (for the protonation of the pyridine nitrogen) of 3.86, 4.22, and 3.82, respectively, at 25 °C. ljmu.ac.uk These values are slightly lower than that of pyridine itself (pKaH = 4.38), indicating that the boronic acid group generally decreases the basicity of the pyridine ring. ljmu.ac.uk

Computational studies have also highlighted the importance of substituent effects on acidity. Electron-withdrawing groups tend to increase the acidic strength of boronic acids, while electron-releasing groups have the opposite effect. researchgate.net This trend is a key factor in the design and application of these compounds.

Table 2: Experimental pKaH Values of Pyridyl Boronic Acids at 25 °C

CompoundpKaH
2-Pyridyl boronic acid3.86
3-Pyridyl boronic acid4.22
4-Pyridyl boronic acid3.82
Pyridine (for comparison)4.38

Data sourced from Hall et al. (2008). ljmu.ac.uk

Natural Bond Orbital (NBO) Analysis for Electronic Effects

Natural Bond Orbital (NBO) analysis is a computational technique that provides detailed insights into the electronic structure of molecules, including charge distribution, hybridization, and donor-acceptor interactions. uni-muenchen.denumberanalytics.com This analysis is particularly useful for understanding the electronic effects that govern the reactivity and stability of this compound.

NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (bonds, lone pairs, and core orbitals). uni-muenchen.de For boronic acids, NBO analysis has been used to investigate the nature of the O-H bonds, which are found to have a significant electrovalency character. researchgate.net

This method is also employed to elucidate the electronic factors influencing acidity. By examining the charge distribution and orbital interactions, NBO analysis can rationalize the observed trends in pKa values upon substitution. researchgate.net For example, the analysis can quantify the electron-withdrawing or electron-donating effects of substituents on the pyridine ring and the boronic acid moiety. researchgate.net

Furthermore, NBO analysis helps in understanding intermolecular interactions. The second-order perturbation theory analysis within the NBO framework can estimate the stabilization energies associated with donor-acceptor interactions, such as those involved in hydrogen bonding. dergipark.org.tr This provides a quantitative measure of the strength of these interactions, which are crucial for the formation of supramolecular structures.

Table 3: Illustrative NBO Analysis Data for a Generic Boronic Acid

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)σ(B-C)Varies
LP (O)σ(O-H)Varies
π (Ring)σ*(B-C)Varies

Note: This table is for illustrative purposes. E(2) represents the stabilization energy associated with the donor-acceptor interaction. Actual values are dependent on the specific molecule and computational level.

Potential Energy Surface Scans for Rotational Barriers and Reaction Pathways

Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.dereadthedocs.io This method is instrumental in identifying stable conformers, transition states, and reaction pathways. muni.cz

For molecules with rotatable groups, such as the hydroxyl groups in this compound, PES scans can be used to determine the barriers to internal rotation. researchgate.netresearchgate.net In a study of 2-fluoro-4-pyridineboronic acid, a PES scan was employed to estimate the rotational barrier of the OH groups around the C-B bond. researchgate.net This analysis helps in understanding the conformational flexibility of the molecule and the relative populations of different conformers at a given temperature. researchgate.netresearchgate.net

PES scans are also crucial for modeling reaction pathways. By systematically changing the coordinates corresponding to a reaction, one can map out the energy profile, locate the transition state, and calculate the activation energy. acs.org For instance, in the context of reactions involving this compound, such as cross-coupling reactions, PES scans can help elucidate the mechanism by identifying key intermediates and transition structures. nih.gov

The results of PES scans are often visualized as energy profiles or contour plots, which provide a clear picture of the energetic landscape of the molecule or reaction system. muni.cz These theoretical insights are invaluable for interpreting experimental observations and for designing new molecules with desired properties and reactivity.

Intermolecular Interactions and Supramolecular Assembly Prediction

Theoretical Characterization of Hydrogen Bonding Networks

The boronic acid functional group is a versatile building block in crystal engineering and supramolecular chemistry due to its ability to form robust hydrogen bonds. acs.orgresearchgate.net Theoretical calculations play a pivotal role in characterizing and predicting the hydrogen-bonding networks that govern the self-assembly of this compound and its derivatives into well-defined supramolecular architectures. acs.orgresearchgate.net

Computational studies, often using DFT methods, can predict the geometry and strength of hydrogen bonds. researchgate.netnih.gov For instance, in the solid state, pyridineboronic acids can form dimers through hydrogen bonding between the boronic acid groups. researchgate.net Theoretical calculations can elucidate the stability of these dimers and other hydrogen-bonded motifs.

In the case of protonated pyridine-boronic acid dimers, theoretical analysis has been used to understand the stability of these cation-cation complexes in the gas phase and in the presence of solvent and counterions. researchgate.net These studies reveal that even though the gas-phase dimers have positive binding energies, they exist as local minima, and the inclusion of environmental effects leads to stable structures. researchgate.net

Furthermore, computational methods can predict the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) hydrogen-bonded networks. acs.org These predictions are crucial for the rational design of crystalline materials with specific topologies and properties. The interplay of various hydrogen-bonding synthons, such as B(OH)₂···Cl₂Pt⁻ and B(OH)₂···(HO)₂B, has been characterized in complexes of pyridineboronic acids with metal salts. acs.org

Table 4: Common Hydrogen Bonding Synthons in Pyridineboronic Acid Assemblies

DonorAcceptorSynthon Type
O-H (Boronic Acid)O (Boronic Acid)Homodimer
O-H (Boronic Acid)N (Pyridine)Heterodimer
N⁺-H (Pyridinium)Cl⁻ (Counterion)Charge-Assisted
O-H (Boronic Acid)Cl⁻ (Counterion)Charge-Assisted

This table illustrates common hydrogen bonding patterns observed in the crystal structures of pyridineboronic acid derivatives.

Protonated Pyridine-Boronic Acid Dimer Stability and Dissociation Profiles

Theoretical studies reveal that protonated pyridine-boronic acid dimers can exist in the solid phase, a phenomenon that seemingly defies the expected repulsive coulombic forces between the two cationic moieties. rsc.orgrsc.orgresearchgate.net Computational analysis using M06-2X/6-311++G(3df,2pd) electronic structure calculations has been instrumental in understanding the stability of these cation-cation systems. rsc.orgrsc.orgresearchgate.net

In the gas phase, a metastable minimum has been identified for the protonated dimers of 2-, 3-, and 4-pyridineboronic acid. rsc.orgresearchgate.net Although these charged dimers exhibit positive binding energies in the gas phase, they are considered local minima because a significant energy barrier prevents their spontaneous dissociation. rsc.orgrsc.org This dissociation barrier is reported to be between 16 and 19 kJ mol⁻¹. rsc.orgrsc.orgresearchgate.net The dissociation profile demonstrates that the barrier to spontaneous dissociation increases in the order of 2- < 3- < 4-pyridineboronic acid. rsc.orgresearchgate.net

Interestingly, the intermolecular distance between the monomers decreases from the 4-pyridine isomer to the 2-pyridine isomer, indicating that the monomers can approach each other more closely when the protonated nitrogen (NH moiety) is further from the hydrogen-bonding region. rsc.org This observation is consistent with the calculated binding energy values for the three complexes along all intermolecular distances. rsc.org When the dissociation profiles are corrected for charge-charge repulsion, they closely resemble the profiles expected for a neutral, non-charged system. rsc.orgresearchgate.net Furthermore, analysis of the geometrical properties, such as the O⋯O distances between the boronic acid groups, shows no significant differences between the neutral and the protonated complexes. rsc.orgresearchgate.net

Table 1: Gas Phase Binding Energies and Intermolecular Distances for Pyridineboronic Acid Dimers This interactive table provides data on the binding energies (Eb) and intermolecular O···O distances (dO···O) for neutral and protonated pyridineboronic acid dimers in the gas phase, as determined by computational analysis.

CompoundChargeBinding Energy (Eb) (kJ mol⁻¹)Intermolecular Distance (dO···O) (Å)
(2-Py-B(OH)₂)₂Neutral-47.02.868
[(2-Py(H⁺)-B(OH)₂)₂]²⁺Dication+32.42.867
(3-Py-B(OH)₂)₂Neutral-46.72.871
[(3-Py(H⁺)-B(OH)₂)₂]²⁺Dication+31.32.873
(4-Py-B(OH)₂)₂Neutral-46.52.871
[(4-Py(H⁺)-B(OH)₂)₂]²⁺Dication+30.52.874

Data sourced from Iribarren et al., Phys. Chem. Chem. Phys., 2019. rsc.org

Influence of Counterions and Solvent Models on Binding Energies

The stability of the protonated this compound dimer is significantly influenced by its environment, specifically the presence of counterions or a solvent. rsc.orgrsc.org While the dimer is a metastable species with a positive binding energy in the gas phase, the inclusion of environmental effects in computational models leads to negative binding energies, indicating stabilization. rsc.orgrsc.orgresearchgate.net

The effect of a solvent has been modeled implicitly using the Polarizable Continuum Model (PCM). rsc.orgrsc.org When a polar solvent is introduced, the binding energies of the charged dimers become negative. rsc.orgrsc.orgresearchgate.net Remarkably, the strength of the interaction in the charged system becomes very similar to that of the corresponding neutral dimer in a polar solvent environment. rsc.orgrsc.org Energy partitioning analysis explains this stabilization by showing that in polar solvents, the repulsive electrostatic terms are compensated for by desolvation and exchange terms. rsc.orgrsc.org

The explicit effect of counterions has been modeled by placing a bromide (Br⁻) or tetrafluoroborate (B81430) (BF₄⁻) anion near the protonated nitrogen (N-H group) of the pyridine rings. rsc.orgrsc.orgresearchgate.net In these calculations, the binding energies for the ion-pair complexes are consistently negative, ranging from -33 to -63 kJ mol⁻¹. rsc.org This demonstrates a significant stabilizing effect. The intermolecular distances in the presence of counterions are similar to those found in neutral complexes in the gas phase. rsc.org For the this compound system, the effect of the counterion is particularly notable compared to the stabilization provided by a polar solvent alone. rsc.org However, a stable minimum for the 2-Py(H⁺) dimer with the BF₄⁻ counterion was not obtained as the system became deformed. rsc.org

Table 2: Binding Energies of Protonated Pyridineboronic Acid Dimers with Solvent and Counterion Effects This interactive table summarizes the calculated binding energies (in kJ mol⁻¹) for the dicationic dimer of this compound under various environmental conditions, including different solvents (modeled by PCM) and counterions.

SystemConditionDielectric Constant (ε)Binding Energy (kJ mol⁻¹)
[(2-Py(H⁺)-B(OH)₂)₂]²⁺n-hexane1.882+1.6
[(2-Py(H⁺)-B(OH)₂)₂]²⁺Chloroform4.71-19.4
[(2-Py(H⁺)-B(OH)₂)₂]²⁺Acetone20.49-30.0
[(2-Py(H⁺)-B(OH)₂)₂]²⁺Water78.36-32.8
[(2-Py(H⁺)-B(OH)₂)₂]²⁺···2Br⁻Gas Phase--63.1

Data sourced from Iribarren et al., Phys. Chem. Chem. Phys., 2019. rsc.org

Advanced Applications of 2 Pyridineboronic Acid in Academic Research

Applications in Complex Organic Synthesis

2-Pyridineboronic acid and its derivatives are invaluable reagents in complex organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemimpex.comgoogle.com These reactions are fundamental for the formation of carbon-carbon bonds, enabling the construction of intricate molecular frameworks. chemimpex.com While 3- and 4-pyridineboronic acids are generally stable, this compound is known for its instability, which can present challenges in its application. arkat-usa.orgresearchgate.netresearchgate.net To overcome this, more stable surrogates like 2-pyridyl N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine esters have been developed. preprints.orgacs.orgsigmaaldrich.com These stable forms allow for the controlled release of the reactive boronic acid under specific conditions, facilitating its use in a wide range of synthetic transformations. acs.org

The versatility of pyridineboronic acids extends to various synthetic strategies, including metal-halogen exchange, directed ortho-metalation, and C-H bond activation/borylation, providing multiple pathways to access functionalized pyridine (B92270) compounds. arkat-usa.org

Synthesis of Biologically Active Molecules

The pyridine ring is a common motif in numerous biologically active compounds, making this compound a crucial building block in medicinal chemistry and drug discovery. arkat-usa.orgacs.org Its application spans the synthesis of targeted drug candidates, antibacterial agents, and agrochemicals.

Targeted Drug Candidates and Pharmaceutical Intermediates

This compound and its derivatives are instrumental in the synthesis of a variety of targeted drug candidates and pharmaceutical intermediates. chemimpex.comchemimpex.com They are key components in the development of treatments for a range of diseases, including cancer. chemimpex.com For instance, derivatives of this compound have been utilized in the synthesis of selective RET kinase inhibitors, which are promising for the treatment of certain types of thyroid cancer. nih.gov The Suzuki-Miyaura coupling reaction employing these boronic acids allows for the efficient construction of the complex biaryl structures often found in modern pharmaceuticals. nih.gov

A notable example is the synthesis of pyridine-derived analogues of bedaquiline, an anti-tubercular drug. In this synthesis, 2-methoxypyridine-3-boronic acid was coupled with a complex vinyl bromide intermediate to form a key triaryl alkene precursor. nih.gov

Drug Candidate/Intermediate Class Synthetic Application of this compound Derivative Therapeutic Target/Area
RET Kinase InhibitorsSuzuki coupling to generate the core scaffold. nih.govMedullary thyroid cancer. nih.gov
Bedaquiline AnaloguesSuzuki-Miyaura coupling to form a triaryl alkene intermediate. nih.govTuberculosis. nih.gov
Imidazo[1,2-a]pyridine-based compoundsUsed in the synthesis of acetamide (B32628) derivatives. nih.govKinase inhibition. nih.gov
Ring-Fused 2-Pyridones as Antibacterial Agents

A novel class of antibiotics based on a ring-fused 2-pyridone backbone has shown significant activity against multidrug-resistant Gram-positive bacteria, including vancomycin-resistant enterococci (VRE). wustl.edunih.gov The synthesis of these complex heterocyclic structures often relies on methodologies that can be facilitated by the use of pyridine-based building blocks. These ring-fused 2-pyridones exhibit a dual-action mechanism, being bacteriostatic against actively dividing cells and bactericidal against non-dividing stationary phase cells. nih.govdiva-portal.org Furthermore, they demonstrate synergistic effects when combined with standard-of-care antibiotics like vancomycin. wustl.edunih.gov The development of synthetic routes to these compounds is a key area of research in combating antibiotic resistance. diva-portal.org

Building Blocks for Agrochemicals

The structural motifs accessible through the use of this compound are also relevant in the agricultural sector. chemimpex.comchemimpex.com This compound and its derivatives serve as essential building blocks in the creation of novel and more effective pesticides and herbicides. chemimpex.com The ability to precisely introduce the pyridine moiety into larger molecules allows for the fine-tuning of their biological activity and environmental impact. For example, bipyridine structures, which can be synthesized using pyridineboronic acids, are found in herbicides like diquat (B7796111) and paraquat. dergipark.org.tr

Preparation of Functionalized Pyridine Derivatives

This compound is a versatile starting material for the synthesis of a wide array of functionalized pyridine derivatives. arkat-usa.orgnih.gov The reactivity of the boronic acid group allows for its transformation into various other functional groups. For example, it can be oxidized to the corresponding phenol (B47542) or converted to an azido (B1232118) group. whiterose.ac.uk

The Suzuki-Miyaura cross-coupling reaction is a primary method for creating substituted bipyridines, which are important ligands in catalysis and building blocks for supramolecular structures. preprints.orgmdpi.com However, the instability of this compound can lead to low efficiency in these coupling reactions. preprints.orgmdpi.com To address this, stable boronate esters, such as those derived from N-phenyldiethanolamine, are often employed. preprints.orgmdpi.com

Several synthetic methods are utilized to prepare pyridinylboronic acids and their esters, including:

Halogen-metal exchange followed by borylation. arkat-usa.org

Directed ortho-metalation followed by borylation. arkat-usa.org

Palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents. arkat-usa.org

Iridium- or rhodium-catalyzed C-H bond borylation. arkat-usa.org

[4+2] cycloadditions. arkat-usa.org

A novel strategy for synthesizing pyridine-based heteroaromatic boronic acid derivatives involves an alkyne diboration followed by a 6π-electrocyclization, which provides access to a range of functionalized heterocycles from readily available starting materials. whiterose.ac.uk

Total Synthesis of Natural Products and Complex Molecular Architectures

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, and this compound and its derivatives play a crucial role in constructing the intricate molecular architectures of these target molecules. nih.govriceglobalparisorganicsynthesis.org The ability to form carbon-carbon bonds with high precision and in the presence of various functional groups makes the Suzuki-Miyaura coupling, utilizing pyridineboronic acids, a powerful tool in the synthetic chemist's arsenal. researchgate.net

For example, the synthesis of zaragozic acid A, a potent cholesterol-lowering agent, involved a complex synthetic sequence where cross-coupling methodologies were key to assembling the core structure. nih.gov While the original synthesis utilized a Stille coupling, the principles of convergent synthesis often rely on robust bond-forming reactions for which the Suzuki coupling is a prime example. nih.gov The development of new synthetic methods is often spurred by the challenges encountered during the total synthesis of natural products, leading to the creation of more efficient and versatile reagents, including stable forms of reactive intermediates like this compound. acs.orgnih.gov

Contributions to Medicinal Chemistry and Chemical Biology

This compound and its derivatives have emerged as significant players in medicinal chemistry and chemical biology. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols and other nucleophiles, have opened up new avenues for therapeutic and diagnostic development.

Development of Boron-Containing Therapeutics

The versatility of boronic acids in drug design stems from their ability to form stable yet reversible covalent bonds with nucleophilic residues in biological targets, such as amino acids. researchgate.net This has led to the exploration of boronic acid derivatives in a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases. researchgate.net

Enzyme Inhibition Studies (e.g., MCL-1 Protein)

A significant area of research involving this compound derivatives is in the development of enzyme inhibitors. One notable target is the Myeloid cell leukemia 1 (MCL-1) protein, which is overexpressed in various cancers and plays a crucial role in preventing apoptosis (programmed cell death). nih.gov Inhibition of MCL-1 is a promising strategy to induce cancer cell death. nih.gov

While direct examples of this compound as an MCL-1 inhibitor are not prevalent in the provided search results, the broader class of boronic acids and their derivatives are being investigated for this purpose. For instance, various small molecules have been developed as potent and selective MCL-1 inhibitors, demonstrating the potential of targeting this protein. nih.govnih.gov Some of these inhibitors have shown high binding affinity to MCL-1, with Ki values in the nanomolar and even sub-nanomolar range. nih.gov The development of pan-Bcl-2 inhibitors that also target MCL-1 has been shown to overcome drug resistance in certain cancers like acute myeloid leukemia (AML). nih.gov

Table 1: Examples of MCL-1 Inhibitors and their Binding Affinities

InhibitorTypeBinding Affinity (Ki)Reference
A-1210477Indole-2-Carboxylic Acid Analog0.454 nM nih.gov
VU661013Indole-2-Carboxylic Acid Analog0.097 nM nih.gov
AZD5991Indole-2-Carboxylic Acid Analog0.2 nM nih.gov
MCL-1/BCL-2-IN-2Dual Mcl-1 and Bcl-2 inhibitor4.45 µM (IC50 for Mcl-1) medchemexpress.com
BDBM451142MCL-1 inhibitor<0.0100 nM to 0.720 nM
(–)BI97D6Pan–Bcl-2 family inhibitorNot specified nih.gov

Strategies for Combatting Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) is a major global health threat, necessitating the development of new therapeutic strategies. nih.gov Boron-containing compounds, including derivatives of this compound, are being explored as novel antimicrobial agents. nih.govsemanticscholar.org

One strategy involves inhibiting bacterial efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. researchgate.net Derivatives of pyridine-3-boronic acid have been identified as potential inhibitors of the NorA efflux pump in Staphylococcus aureus, a bacterium known for its resistance to multiple drugs. researchgate.netresearchgate.net For example, 6-(3-phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid were found to increase the effectiveness of the antibiotic ciprofloxacin. researchgate.net

Another approach focuses on targeting quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. nih.govsemanticscholar.org Boron-containing molecules are being investigated for their ability to interfere with QS, thereby disrupting bacterial pathogenicity. semanticscholar.org

Bioconjugation for Drug Delivery and Diagnostic Systems

Bioconjugation, the process of linking molecules to biomolecules, is a powerful tool in developing targeted drug delivery systems and diagnostic agents. chemimpex.com this compound and its derivatives are valuable reagents in this field due to the boronic acid's ability to form stable bonds with biomolecules. chemimpex.comnih.gov

The reversible covalent interaction between boronic acids and diols, which are present in many biomolecules like carbohydrates, is a key principle in these applications. researchgate.net This interaction allows for the specific targeting and attachment of drugs or imaging agents to cells or tissues of interest. For instance, dual-boronic acid reagents have been developed for tandem covalent and dynamic bioconjugation, enabling the creation of complex bioconjugates under physiological conditions. nih.gov

Interaction with Carbohydrates and Diols for Biomedical Applications

The ability of boronic acids to bind with 1,2- and 1,3-diols, including those found in carbohydrates, is fundamental to many of their biomedical applications. nih.govnih.gov This interaction is reversible and forms cyclic esters. nih.gov The strength of this binding is influenced by factors such as the pH and the structure of both the boronic acid and the diol. nih.govresearchgate.net

This diol-binding property is exploited in the development of sensors for carbohydrates like glucose and fructose (B13574). nih.gov Pyridineboronic acids have been studied for their interactions with various diols, including sialic acid, which is a biomarker for certain cancers. researchgate.netacs.org For example, a biosensor utilizing pyridylboronic acid-functionalized conductive polymers has been developed for the electrochemical detection of sialic acid-rich cancer biomarkers. acs.org Furthermore, the interaction with diols is crucial for applications in drug delivery, where the release of a therapeutic can be triggered by changes in glucose concentration. nih.gov

Integration in Materials Science and Supramolecular Chemistry

Beyond its biomedical applications, this compound and its analogs are valuable building blocks in materials science and supramolecular chemistry. preprints.orgmdpi.com Their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes them essential for synthesizing complex organic molecules and polymers. chemimpex.commdpi.com

In supramolecular chemistry, the directional and reversible nature of the interactions involving the boronic acid group allows for the construction of well-defined, self-assembled structures. researchgate.netdergipark.org.tr Hydrogen bonding involving the boronic acid and the pyridine nitrogen atom plays a crucial role in the formation of these supramolecular networks. researchgate.netdergipark.org.tr These structures can range from simple dimers to complex one-, two-, and three-dimensional networks. researchgate.netacs.org The resulting materials can have interesting properties, such as fluorescence, making them potentially useful in sensor technology and optoelectronics. researchgate.net

Design and Construction of Supramolecular Assemblies

This compound is a versatile building block in supramolecular chemistry and crystal engineering. Its unique structure, featuring both a hydrogen-bond-accepting pyridine nitrogen atom and a hydrogen-bond-donating boronic acid group, allows for the rational design and construction of complex, multidimensional architectures. These assemblies are held together by a variety of non-covalent interactions, primarily hydrogen bonding and π–π stacking.

The boronic acid functional group, -B(OH)₂, is a powerful director in forming robust hydrogen-bonded networks. It can act as a double hydrogen-bond donor, often forming cyclic hydrogen-bonded dimers with other boronic acid molecules. acs.org In combination with the pyridine ring, this compound can participate in a diverse array of hydrogen-bonding synthons, which are reliable patterns of intermolecular interactions.

Researchers have successfully constructed one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks by combining pyridineboronic acids with various co-formers. For instance, reactions with chlorometallate salts like potassium tetrachloroplatinate (K₂PtCl₄) and hexachloroplatinic(IV) acid have yielded a series of metal complexes with extensive hydrogen-bonded frameworks. acs.orgacs.org The primary interactions in these structures include synthons such as B(OH)₂···Cl₂Pt⁻ and N⁺–H···Cl₂Pt⁻, which are further supported by secondary hydrogen bonds and π–π stacking to stabilize the multidimensional architectures. acs.org

Similarly, combining 3- and 4-pyridineboronic acids with polycarboxylic acids like trimesic acid and pyromellitic acid has led to the formation of 2D and 3D assemblies. researchgate.netrsc.org The structural analysis of these complexes revealed charge-assisted hydrogen-bonding synthons, such as –B(OH)₂···⁻OOCR and PyN⁺–H···⁻OOCR, which are crucial for extending the dimensionality of the networks. researchgate.netrsc.org The stability of protonated pyridine-boronic acid dimers in the solid state, which form despite repulsive coulombic forces, has been explained by the stabilizing effect of these strong hydrogen bonds. researchgate.net The specific arrangement and connectivity of these hydrogen bonds ultimately determine whether the resulting network is a 1D chain, a 2D layer, or a 3D framework. acs.orgacs.org

Co-crystallization is a key strategy in crystal engineering used to modify the physical and chemical properties of materials by combining two or more different molecules in a single crystal lattice. Boronic acids are recognized as effective co-crystal formers because the boronic acid group can act as either a hydrogen bond donor or acceptor, depending on the complementary functional groups of the target molecule.

The combination of this compound and its isomers with other organic molecules has been explored to create new materials with tailored properties. For example, co-crystallization experiments with gallic acid have been attempted to create new crystalline products by leveraging intermolecular interactions. researchgate.net A study involving the co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids demonstrated that changing the carbon chain length of the acid could alter the final connecting motif of the co-crystal from a discrete trimer to a 1D chain. nih.gov This highlights how subtle changes in a co-former can be used to control the supramolecular structure. The formation of these co-crystals is often guided by the formation of specific and predictable hydrogen-bond heterosynthons between the pyridine derivative and the co-former. researchgate.net

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. this compound is a valuable component in this field due to its dual functionality, which allows for the creation of predictable and robust supramolecular synthons. acs.orgresearchgate.net The ability to form strong, charge-assisted hydrogen bonds with complementary molecules, such as carboxylic acids or metal complexes, makes it a reliable building block for functional materials. acs.orgresearchgate.netrsc.org

The conformational flexibility of the –B(OH)₂ group adds another layer of design complexity and opportunity. Studies have shown that this group can adopt different conformations to optimize packing and hydrogen bonding, which can be exploited to develop materials with specific organizational properties. researchgate.netacs.org By carefully selecting co-formers that interact with both the pyridine and boronic acid moieties, researchers can engineer materials with targeted architectures, such as porous networks for guest inclusion or materials with specific optical properties like fluorescence. acs.orgrsc.org For example, the combination of pyridineboronic acids with polycarboxylic acids resulted in changes in solid-state emission behavior, demonstrating that tuning the molecular aggregation through crystal engineering can directly impact a material's photoluminescence properties. rsc.org

Table 1: Supramolecular Assemblies of Pyridineboronic Acid Derivatives

Assembly Type Co-former(s) Key Intermolecular Interactions/Synthons Resulting Dimensionality Source(s)
Metal-Organic Network Perchloroplatinate(II) and -(IV) salts B(OH)₂···Cl₂Pt⁻, N⁺–H···Cl₂Pt⁻, B(OH)₂···(HO)₂B 1D, 2D, 3D acs.org
Metal-Organic Network Chlorometallate salts (Mn, Cd, Cu) R(2,2)(8) boronic acid dimer, N-H···Cl₂M 1D, 2D, 3D acs.org
Organic Co-crystal Trimesic acid, Pyromellitic acid –B(OH)₂···⁻OOCR, RCOOH···⁻OOCR, PyN⁺–H···⁻OOCR, π–π stacking 2D, 3D researchgate.netrsc.org
Hydrogen-Bonded Network Self-assembly (tetraboronic acids) Cyclic hydrogen-bonded dimers 3D (Diamondoid) acs.org

Development of Chemical Sensors

Boronic acids have emerged as highly valuable molecular tools for the development of chemical sensors, primarily due to their ability to reversibly bind with 1,2- and 1,3-diols, a key structural feature in saccharides. ontosight.aixmu.edu.cn This interaction forms a cyclic boronate ester, a reaction that can be coupled to a signaling mechanism, such as a change in fluorescence or color, to report on the presence and concentration of the target analyte. xmu.edu.cnnih.gov

This compound and its derivatives are utilized in sensor design to detect a range of analytes. wikipedia.orgnetascientific.com The pyridine moiety can be part of a larger chromophore or fluorophore system, where binding of an analyte to the boronic acid group modulates its electronic properties and, consequently, its optical output. xmu.edu.cn To enhance binding affinity and selectivity, a common strategy is to design sensors with two or more recognition sites that can work synergistically. researchgate.net This can involve using a diboronic acid sensor or a monoboronic acid sensor that incorporates another binding group. researchgate.net

Beyond sugars, the Lewis acidic nature of the boron atom in boronic acids allows for the detection of strong Lewis bases, such as fluoride (B91410) anions. nih.gov Sensors have been developed where the interaction between a boronic acid and a fluoride ion triggers a fluorogenic response. nih.gov The development of these sensors is a significant area of research with applications in environmental monitoring and clinical diagnostics. nih.govresearchgate.net

Catalytic Applications in Chemical Processes

While this compound is most famously used as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, its direct application as a catalyst is also an emerging area of academic research. wikipedia.orgresearchgate.netgoogle.com The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures found in many pharmaceuticals and advanced materials. ontosight.aigoogle.com However, this compound itself is notoriously unstable and prone to protodeboronation (loss of the boronic acid group), which can lower reaction yields. wikipedia.orgresearchgate.net To overcome this, stable derivatives such as MIDA (N-methyliminodiacetic acid) boronates or N-phenyldiethanolamine esters are often used, which slowly release the active boronic acid under the reaction conditions. wikipedia.orgresearchgate.net

Recent research has begun to explore the potential of boronic acids to act as organocatalysts. It has been proposed that boronic acids capable of acting as double-H-bonding donors could function as metal-free catalysts for certain organic transformations. researchgate.netacs.org Furthermore, research has demonstrated the use of boron reagents for the activation of carboxylic acids and amides, as well as in catalytic aldol (B89426) reactions, showcasing a move towards using these compounds in a catalytic capacity. ucl.ac.uk These applications leverage the unique electronic and structural properties of the boronic acid moiety to facilitate chemical reactions without the need for a transition metal.

Analytical Method Development and Characterization

The characterization of this compound and the complex supramolecular structures it forms requires a comprehensive suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, angles, and intermolecular interactions like hydrogen bonds and π–π stacking. acs.orgresearchgate.netrsc.orgdergipark.org.tr

To analyze the intermolecular interactions in more detail, computational methods such as Hirshfeld surface analysis and Density Functional Theory (DFT) calculations are employed. researchgate.netdergipark.org.tr Hirshfeld analysis helps visualize and quantify different types of intermolecular contacts, while DFT provides insights into the energetics of these interactions. researchgate.netdergipark.org.tr

Spectroscopic methods are also crucial. Infrared (IR) spectroscopy is used to confirm the presence of functional groups and to study the shifts in vibrational frequencies that occur upon hydrogen bonding. researchgate.netrsc.orgnih.gov Luminescence or fluorescence spectroscopy is vital for characterizing the photophysical properties of the materials, especially for applications in sensors or functional optical materials. researchgate.netrsc.org

The analysis of this compound as a starting material or intermediate in chemical processes presents its own challenges, particularly due to its instability. americanpharmaceuticalreview.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are used for purity assessment, but method development must account for the compound's hydrophilic nature and potential for degradation. americanpharmaceuticalreview.comhovione.com This may require the use of specialized stationary phases or mobile phase additives like ion-pairing reagents to achieve adequate retention and stable analysis. hovione.com

Spectroscopic Characterization Techniques (e.g., X-ray Diffraction, Luminescence)

X-ray Diffraction:

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on related pyridineboronic acid isomers, such as 3- and 4-pyridineboronic acid, have revealed the formation of extensive supramolecular networks through hydrogen bonding interactions. rsc.orgresearchgate.netacs.org In these structures, the boronic acid group (–B(OH)₂) and the pyridine nitrogen atom act as key hydrogen bond donors and acceptors.

Luminescence:

The luminescence properties of materials containing pyridineboronic acid moieties are of great interest for applications in sensing and optical devices. While studies focusing solely on the luminescence of this compound are limited, research on its isomers and derivatives demonstrates their potential as components of luminescent materials.

Complexes of 3- and 4-pyridineboronic acid with polycarboxylic acids exhibit solid-state photoluminescence, where variations in π–π stacking within the molecular aggregates lead to changes in their emission behavior. rsc.orgresearchgate.net Furthermore, complexes of pyridineboronic acids with 8-hydroxyquinolin-5-sulfonate show emission in the bluish-green region in solution, with strong solvatochromic shifts in fluorescence, indicating a change in the dipole moment between the ground and excited states. researchgate.net Cationic platinum(II) complexes bearing 3- and 4-pyridineboronic acid ligands also exhibit interesting photophysical properties, although their interaction with DNA can be influenced by the hydroxylation of the boronic acid group at physiological pH. uq.edu.au The development of a fluorescent bisboronic acid sensor based on 3-pyridineboronic acid for glucose detection further underscores the potential in this area, where the complex formation leads to an increased fluorescence emission. acs.orgcolab.ws

Table 1: Spectroscopic Characterization of Pyridineboronic Acid Derivatives
Compound/ComplexTechniqueKey FindingsReference(s)
Complexes of 3- and 4-Pyridineboronic Acid with Trimesic and Pyromellitic AcidsSingle-Crystal X-ray Diffraction, Luminescence SpectroscopyFormation of 2D and 3D supramolecular networks via hydrogen bonding and π–π stacking. Variations in stacking affect solid-state luminescence. rsc.orgresearchgate.net
Platinum(II) and Platinum(IV) Complexes with 3- and 4-Pyridineboronic AcidSingle-Crystal X-ray DiffractionCharacterization of 1D, 2D, and 3D hydrogen-bonded networks involving various synthons. acs.org
Zwitterionic Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate and 3- or 4-Pyridineboronic AcidLuminescence SpectroscopyEmission in the bluish-green region in solution with strong solvatochromic shifts. researchgate.net
Bisboronic acid sensor with 3-Pyridineboronic Acid and AnthraceneFluorometryIncreased fluorescence upon complexation with glucose. acs.orgcolab.ws

Mass Spectrometry for High-Sensitivity Detection

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of chemical compounds, offering high sensitivity and selectivity. For a molecule like this compound, which may be present as a synthetic intermediate or impurity in pharmaceutical compounds, highly sensitive detection methods are critical.

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a state-of-the-art technique for the trace-level quantification of boronic acids. sci-hub.se Research has demonstrated the development of UPLC-MS/MS methods for the analysis of various boronic acids, often without the need for derivatization. sci-hub.se These methods typically employ electrospray ionization (ESI) in negative ion mode, where the boronic acid can be detected as the deprotonated molecule [M-H]⁻.

The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides enhanced selectivity and sensitivity. In an MRM experiment, a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and allows for very low limits of quantification (LOQ), often in the parts-per-billion (ppb) range. While specific MRM transitions for this compound are not detailed in the provided search results, a general approach would involve the optimization of cone voltage and collision energy to find the most abundant and stable precursor-to-product ion transition.

Table 2: General Parameters for High-Sensitivity Detection of Boronic Acids by LC-MS/MS
ParameterTypical Setting/ValueRationaleReference(s)
Chromatography
ColumnReversed-phase (e.g., C18)Good retention and separation of polar and non-polar compounds. sci-hub.se
Mobile PhaseAcetonitrile/Water with additives (e.g., ammonium (B1175870) acetate (B1210297) or formic acid)To achieve good peak shape and ionization efficiency. sci-hub.se
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative ModeBoronic acids readily form [M-H]⁻ ions. sci-hub.se
Detection ModeMultiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification. sci-hub.se
Precursor Ion[M-H]⁻The deprotonated molecule of the target boronic acid. sci-hub.se
Product Ion(s)Specific fragments resulting from collision-induced dissociationDependent on the structure of the specific boronic acid. sci-hub.se

Potentiometric Titrations for Binding Studies

Potentiometric titration is a classic and powerful analytical method used to determine the concentration of a substance and to study equilibrium processes, such as acid-base dissociation and complex formation. For this compound, this technique is particularly valuable for determining its acid dissociation constants (pKa values) and the stability constants of its complexes with other molecules, such as diols.

The boronic acid moiety can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form upon reaction with a Lewis base like a hydroxide (B78521) ion or a diol. The pyridine nitrogen can also be protonated. Potentiometric titrations, by monitoring the pH of a solution as a titrant is added, can elucidate these equilibria.

Studies on 3- and 4-pyridineboronic acids have successfully employed potentiometric titrations to determine their pKa values and to quantify their binding affinities with various diols, including sugars like fructose and sialic acid. rsc.orgresearchgate.net The stability of the resulting boronate esters is pH-dependent. For neutral diols, the stability generally increases with pH, while for acidic diols, the trend can be the opposite. researchgate.net

A study on a bisboronic acid based on 3-pyridineboronic acid utilized potentiometric titration to determine the pKa values of the boronic acid groups to be 3.7 and 4.7. acs.org The stability constant (log K) for the complex with glucose was also determined by this method, yielding a value of 3.4. acs.org These findings highlight the utility of potentiometric titrations in characterizing the fundamental binding properties of pyridineboronic acids.

Table 3: Binding and Acidity Data for Pyridineboronic Acid Derivatives from Potentiometric Titrations
Compound/SystemParameter DeterminedValueExperimental ConditionsReference(s)
3-Pyridineboronic AcidpKa1, pKa24.40, 9.2050% vol. aqueous dioxane, 0.1 M NaCl, 25°C rsc.org
3-Pyridineboronic Acid Derivative (Bisboronic acid sensor 7)pKa1, pKa23.7, 4.7Aqueous solution acs.org
3-Pyridineboronic Acid Derivative (Bisboronic acid sensor 7) with GlucoseStability Constant (log K)3.4Aqueous solution, pH 7.4 acs.org
3- and 4-Pyridineboronic Acids with various diolsStability ConstantspH-dependentWater and water-organic mixtures researchgate.net

Emerging Research Directions and Future Outlook for 2 Pyridineboronic Acid

Addressing Remaining Challenges in Reactivity and Stability

A significant hurdle in the widespread use of 2-pyridineboronic acid lies in its inherent instability and often sluggish reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net The 2-pyridyl–boron bond is notably susceptible to protodeboronation, a process where the boron group is cleaved and replaced by a hydrogen atom, leading to undesired byproducts and reduced reaction yields. nih.govnih.gov This instability complicates storage and handling, and often necessitates specific and sometimes harsh reaction conditions. nih.gov

Researchers are actively exploring strategies to mitigate these challenges. One promising approach involves the use of stabilizing groups to protect the boronic acid moiety. For instance, N-phenyldiethanolamine (PDEA) has been used to create a more stable 2-pyridylboronate ester. researchgate.net This amino-stabilized boronate exhibits enhanced stability, allowing for prolonged storage. researchgate.net Another significant development is the use of N-methyliminodiacetic acid (MIDA) boronates. nih.gov 2-Pyridyl MIDA boronate is the first of its kind to be both air-stable and isolable in a chemically pure form, representing a major step towards a general solution for the "2-pyridyl problem". nih.gov

The table below summarizes some of the key challenges and the innovative solutions being developed:

ChallengeDescriptionEmerging Solutions
Protodeboronation The cleavage of the C-B bond by a proton source, leading to loss of the desired reactant. nih.govUse of stabilizing groups like N-phenyldiethanolamine (PDEA) and N-methyliminodiacetic acid (MIDA). nih.govresearchgate.net
Poor Reactivity Sluggish participation in cross-coupling reactions, often requiring harsh conditions and leading to low yields. nih.govresearchgate.netDevelopment of specialized catalytic systems and slow-release strategies for the boronic acid. nih.goveie.gr
Limited Scope Difficulty in coupling with a wide range of reaction partners, especially deactivated aryl chlorides. nih.govNovel catalyst designs and the use of additives to enhance reactivity and broaden the substrate scope. nih.gov

These advancements are crucial for unlocking the full synthetic potential of this compound, making it a more reliable and versatile tool for chemists.

Exploration of Novel Catalytic Systems and Methodologies

To overcome the inherent reactivity issues of this compound, significant research efforts are directed towards the development of new and more efficient catalytic systems. Traditional palladium-based catalysts, while widely used, can sometimes be ineffective for challenging substrates like 2-pyridylboronic acids. nih.govresearchgate.net

Recent progress has focused on several key areas:

Ligand Development: The design of sophisticated phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has led to palladium catalysts with improved activity and stability. eie.grmdpi.com These ligands can enhance the efficiency of the catalytic cycle, enabling the coupling of previously unreactive partners.

Heterogeneous Catalysis: The use of heterogeneous catalysts, where the catalyst is supported on a solid material like silica (B1680970) gel or a polymer, offers advantages in terms of catalyst separation and recycling. eie.gr This approach aligns with the principles of green chemistry by simplifying purification processes and reducing waste.

Alternative Metals and Dual Catalysis: Researchers are exploring the use of other transition metals, such as copper, either alone or in combination with palladium in dual catalytic systems. nih.gov Copper can play multiple roles, including facilitating the transmetalation step in the Suzuki-Miyaura reaction. researchgate.net

Innovative Coupling Strategies: Beyond the traditional Suzuki-Miyaura reaction, alternative cross-coupling methods are being investigated. These include decarboxylative couplings and the use of sulfinate salts as coupling partners, which offer different pathways to the desired bipyridine structures. researchgate.netmdpi.com

The following table highlights some of the novel catalytic approaches being explored:

Catalytic ApproachDescriptionKey Advantages
Advanced Ligand Design Synthesis of new phosphine and NHC ligands to improve catalyst performance. eie.grmdpi.comIncreased reactivity, stability, and substrate scope.
Heterogeneous Catalysts Immobilization of the catalyst on a solid support. eie.grEase of separation, reusability, and reduced metal contamination of products.
Dual Metal Catalysis Use of a combination of metals, such as palladium and copper, to promote the reaction. nih.govresearchgate.netSynergistic effects can lead to higher yields and milder reaction conditions.
Alternative Coupling Reactions Exploration of methods like decarboxylative and desulfinative couplings. researchgate.netmdpi.comProvides alternative synthetic routes and can be tolerant of different functional groups.

These ongoing developments in catalysis are continuously expanding the toolbox available to synthetic chemists for the construction of complex molecules containing the 2-pyridyl motif.

Advanced Applications in Chemical Biology and Therapeutic Development

The unique chemical properties of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, make this compound and its derivatives highly attractive for applications in chemical biology and drug discovery. nih.govnih.gov

Key areas of application include:

Enzyme Inhibition: Boronic acids can act as potent inhibitors of various enzymes, particularly serine proteases. researchgate.net The boron atom can interact with the active site of the enzyme, mimicking the transition state of the catalyzed reaction. This has led to the development of boronic acid-containing drugs for various diseases.

Sensing and Diagnostics: The reversible binding of boronic acids to saccharides forms the basis for developing sensors for glucose and other biologically important sugars. nih.govontosight.ai This is particularly relevant for the management of diabetes.

Drug Delivery: The ability to form boronate esters with diol-containing molecules can be exploited for targeted drug delivery. researchgate.net For example, boronic acid-functionalized nanoparticles can be designed to release a therapeutic agent in response to specific biological cues.

Boron Neutron Capture Therapy (BNCT): Boron-containing compounds, including derivatives of this compound, are being investigated for their potential use in BNCT, a targeted cancer therapy. smolecule.comacs.org In BNCT, a non-toxic boron-containing drug is selectively delivered to tumor cells, which are then irradiated with neutrons, leading to the destruction of the cancer cells.

The table below provides examples of the application of boronic acids in the biomedical field:

Application AreaMechanism of ActionPotential Therapeutic Target/Use
Enzyme Inhibition Reversible covalent interaction with enzyme active sites. researchgate.netCancer, inflammatory diseases, viral infections.
Glucose Sensing Reversible binding to the diol groups of glucose. nih.govontosight.aiContinuous glucose monitoring for diabetes.
Drug Delivery Formation of boronate esters for targeted release. researchgate.netTargeted cancer therapy, controlled release of therapeutics.
Boron Neutron Capture Therapy Nuclear capture of neutrons by boron-10 (B1234237) leading to cell death. smolecule.comacs.orgTreatment of various cancers, including glioblastoma.

The versatility of this compound as a building block in medicinal chemistry continues to drive the discovery of new therapeutic agents and diagnostic tools.

Innovations in Supramolecular Chemistry and Material Design

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the construction of supramolecular assemblies and advanced materials. researchgate.netcnr.it

Emerging trends in this area include:

Crystal Engineering: By carefully controlling the intermolecular interactions, researchers can design and synthesize crystalline materials with specific architectures and properties. researchgate.net this compound can act as a versatile building block, forming predictable hydrogen-bonding networks with other molecules. acs.orgresearchgate.net

Self-Assembling Systems: In solution, molecules containing the this compound motif can self-assemble into well-defined nanostructures, such as micelles, vesicles, and gels. rsc.org These dynamic structures have potential applications in areas like drug delivery and catalysis. semanticscholar.org

Functional Materials: The incorporation of this compound into polymers and other materials can impart new functionalities. lookchem.com For example, materials containing boronic acid groups can be designed to be responsive to changes in pH or the presence of specific analytes.

Luminescent Materials: The pyridine (B92270) ring in this compound can contribute to the photophysical properties of materials. By combining it with other chromophores, it is possible to create new fluorescent and phosphorescent materials for applications in sensing and imaging. researchgate.net

The table below illustrates the role of this compound in the design of new materials:

Area of InnovationKey Interactions/PropertiesPotential Applications
Crystal Engineering Hydrogen bonding, π-π stacking. researchgate.netacs.orgresearchgate.netDesign of porous materials, solid-state catalysts.
Self-Assembly Reversible covalent and non-covalent interactions. rsc.orgDrug delivery systems, responsive gels. semanticscholar.org
Functional Polymers Stimuli-responsive boronic acid groups. lookchem.comSensors, smart materials.
Luminescent Materials Photophysical properties of the pyridine ring. researchgate.netOrganic light-emitting diodes (OLEDs), fluorescent probes.

The creative use of this compound in supramolecular chemistry is leading to the development of a new generation of smart and functional materials.

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work is becoming increasingly crucial for advancing our understanding and application of this compound. nih.gov This synergistic approach allows for a more rational and efficient design of new molecules, catalysts, and materials.

Key aspects of this combined approach include:

Reaction Mechanism Elucidation: Computational methods, such as density functional theory (DFT), can be used to model reaction pathways and transition states, providing valuable insights into the mechanisms of catalytic reactions involving this compound. chemrxiv.org This understanding can guide the development of more efficient catalysts.

Prediction of Properties: Computational tools can predict the electronic, structural, and spectroscopic properties of new molecules and materials containing the this compound moiety. This allows for the in-silico screening of candidates before embarking on time-consuming and expensive experimental synthesis.

Rational Design of Molecules: By understanding the structure-activity relationships through computational modeling, researchers can rationally design new molecules with desired properties, such as improved stability, enhanced reactivity, or specific biological activity. semanticscholar.org

Interpretation of Experimental Data: Computational studies can help to interpret complex experimental results, such as spectroscopic data or the behavior of supramolecular assemblies. nih.gov

The interplay between theory and experiment is a powerful paradigm that is accelerating the pace of innovation in all areas of chemistry related to this compound. This collaborative approach is expected to lead to even more significant breakthroughs in the future.

Q & A

Q. What strategies mitigate decomposition of this compound-derived ligands during asymmetric catalysis?

  • Methodological Answer : Use stabilizing additives (e.g., molecular sieves to sequester moisture) or switch to ionic liquid matrices that reduce ligand mobility. For air-sensitive ligands, employ Schlenk-line techniques for synthesis and storage. Pre-form palladium-ligand complexes in situ to protect the ligand from reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.